Simonellite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24/c1-13(2)14-7-9-16-15(12-14)8-10-18-17(16)6-5-11-19(18,3)4/h7-10,12-13H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDCNNOTTUOTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3=C(C=C2)C(CCC3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181949 | |
| Record name | Simonellite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27530-79-6 | |
| Record name | Simonellite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27530-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Simonellite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simonellite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIMONELLITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4NA2DCQ93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Geochemical Formation Pathway of Simonellite from Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simonellite, a naturally occurring C19 hydrocarbon identified as 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene, is a recognized biomarker in geological sediments. Its presence is indicative of terrestrial input from coniferous vegetation. This technical guide provides a comprehensive overview of the formation of this compound, delineating its origins from diterpenoid precursors, specifically abietic acid, a primary constituent of conifer resin. Contrary to a direct biosynthetic route within living organisms, the formation of this compound is understood to be a result of diagenetic processes—geochemical transformations occurring over geological timescales under conditions of elevated temperature and pressure. This document details the proposed multi-step geochemical pathway, summarizes relevant quantitative data from experimental studies simulating these conditions, and provides generalized experimental protocols for the investigation of these transformations.
Introduction
Diterpenes are a diverse class of C20 natural products biosynthesized in a variety of plants and fungi. In coniferous trees, diterpene resin acids, such as abietic acid, are produced as defensive agents. Over geological time, these resin acids undergo a series of chemical alterations in sedimentary environments, a process known as diagenesis. These transformations lead to a suite of stable hydrocarbon products, which can be preserved in the geological record as molecular fossils or biomarkers.
This compound is one such biomarker, found in lignite (B1179625) and other sedimentary deposits, pointing to a coniferous origin for the organic matter[1]. Understanding the formation pathway of this compound is crucial for its application in geochemical prospecting and for elucidating the fate of complex organic molecules in the subsurface. This guide focuses on the abiotic, geochemical pathway from the diterpene abietic acid to this compound.
The Geochemical Formation Pathway of this compound
The formation of this compound from abietic acid is not a biological signaling pathway but rather a geochemical transformation cascade that occurs during the diagenesis of sedimentary organic matter. The proposed pathway involves a series of defunctionalization and aromatization reactions. The primary precursor is abietic acid (C₂₀H₃₀O₂), a major component of rosin (B192284).
The key steps in this transformation are:
-
Dehydrogenation: Abietic acid first undergoes dehydrogenation to form dehydroabietic acid. This step involves the aromatization of the C-ring of the abietane (B96969) skeleton and is a common initial step in the diagenesis of resin acids.
-
Decarboxylation: The carboxylic acid group at the C-4 position of dehydroabietic acid is subsequently removed. This decarboxylation step yields dehydroabietin.
-
Aromatization/Rearrangement: Further thermal stress is believed to lead to the final structure of this compound.
The overall proposed pathway is illustrated below:
Quantitative Data from Experimental Studies
Quantitative data for the specific, stepwise conversion of abietic acid to this compound is scarce in the literature. However, experimental studies on the thermal degradation and catalytic conversion of abietic acid and rosin provide insights into the conditions and kinetics of the involved reaction types.
Table 1: Thermal Stability and Decomposition Kinetics of Abietic Acid and Related Resin Acids
| Compound | Initial Exothermic Temp. (T₀) (K) | Activation Energy (Ea) (kJ/mol) | Reaction Order | Atmosphere | Reference |
| Abietic Acid | ~343 | 58.96 (oxidation) | Pseudo-first | Oxygen | [2][3] |
| Abietic Acid | - | 123.44 (decomposition) | Mampel Power law | Argon | [4] |
| Levopimaric Acid | 354.01 | 42.90 (oxidation) | Second | Oxygen | [5] |
| Neoabietic Acid | 353.83 | 58.05 (oxidation) | Second | Oxygen | [5] |
| Dehydroabietic Acid | 398.20 | 46.60 (oxidation) | Second | Oxygen | [5] |
Table 2: Product Yields from Experimental Conversion of Abietic Acid Note: Data on specific yields of this compound are not readily available. This table presents yields of broader product classes from related experimental studies.
| Feedstock | Catalyst | Temperature (°C) | Pressure (bar) | Product Class | Yield | Reference |
| Abietic Acid | None (Thermal) | 200-300 | - | Decarboxylated products | - | [6] |
| Abietic Acid | 5 wt% Ru/C | 200-300 | - | Wider range of hydrocarbons | - | [6] |
| Rosin Acids | Pt-containing aluminosilicate | 300-350 | 30-50 | Diesel-range hydrocarbons | >85% |
Experimental Protocols
While a definitive, optimized protocol for the synthesis of this compound from abietic acid is not established, the following generalized procedure outlines an approach to simulate the diagenetic transformation based on literature reports of thermal and catalytic degradation of resin acids.
Generalized Protocol for Simulated Diagenesis of Abietic Acid
-
Reactant Preparation:
-
Place a known quantity of purified abietic acid (e.g., 1-5 g) into a high-pressure autoclave reactor.
-
(Optional) Add a catalyst. For decarboxylation and hydrogenation, catalysts such as Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C) can be used (e.g., 5 wt% of the abietic acid mass). For aromatization, clay minerals like montmorillonite (B579905) can be included to simulate the sedimentary matrix.
-
(Optional) A solvent such as toluene (B28343) can be used, or the reaction can be performed neat.
-
-
Reaction Execution:
-
Seal the autoclave reactor.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to create an anoxic environment, simulating subsurface conditions.
-
Pressurize the reactor to the desired pressure with the inert gas or hydrogen if hydrogenation is intended (e.g., 30 bar).
-
Heat the reactor to the target temperature. Temperatures ranging from 200°C to 350°C are typically reported for significant degradation and transformation of abietic acid.
-
Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 2 to 24 hours), with stirring if applicable.
-
After the reaction time, cool the reactor to room temperature and carefully vent the pressure.
-
-
Product Extraction and Analysis:
-
Open the reactor and extract the product mixture with an organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Filter the extract to remove any solid catalyst or residue.
-
The crude extract can be fractionated using column chromatography (e.g., silica (B1680970) gel) to separate different compound classes (e.g., acidic, neutral, aromatic fractions).
-
Analyze the fractions using Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound and other reaction products. Comparison with a this compound analytical standard is required for positive identification.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of unknown products.
-
Conclusion
The formation of this compound from diterpenes is a clear example of a geochemical transformation pathway, where complex biological molecules are altered into more stable hydrocarbon structures during diagenesis. The primary precursor, abietic acid, undergoes a series of reactions including dehydrogenation and decarboxylation to yield this compound. While the general pathway is accepted, the precise mechanisms and kinetics under varying geological conditions are still areas of active research. The experimental protocols and data presented in this guide provide a foundation for researchers to investigate these fascinating transformations, which are critical for applications in geochemistry, petroleum exploration, and potentially in the development of novel synthetic routes to complex hydrocarbon scaffolds.
References
- 1. boprc.govt.nz [boprc.govt.nz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid | MDPI [mdpi.com]
Simonellite: A Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simonellite (C₁₉H₂₄) is a rare organic mineral, classified as a polycyclic aromatic hydrocarbon. It is a naturally occurring diterpenoid derivative, significant in the field of organic geochemistry as a biomarker for higher plants, particularly conifers. This technical guide provides a comprehensive overview of the known natural sources, geological occurrence, and analytical methodologies for the study of this compound. The information is intended to serve as a foundational resource for researchers in geology, paleobotany, and natural product chemistry.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized in the table below, compiled from various mineralogical and chemical databases.
| Property | Value |
| Chemical Formula | C₁₉H₂₄ |
| Molar Mass | 252.40 g/mol |
| IUPAC Name | 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene |
| Crystal System | Orthorhombic |
| Color | White, Semitransparent |
| Density | 1.08 g/cm³ |
| Occurrence | Lignite (B1179625), brown coals, volcanic ashes |
| Type Locality | Fognano, Montepulciano, Tuscany, Italy |
Natural Sources and Geological Occurrence
This compound's primary natural source is fossilized plant resin.[1] It is found embedded within lignite, a soft, brown coal formed from naturally compressed peat.[1] The geological context of its formation is sedimentary rocks with significant organic material, pointing to an origin from ancient coniferous forests.[1]
The type locality for this compound is a coal mine in Fognano, near Montepulciano in Tuscany, Italy, where it was first discovered.[1] Beyond this specific location, it has been identified as a constituent of other brown coals and has also been noted in organic extractions from volcanic ashes.[1] The presence of this compound, along with other resin-derived compounds like retene (B1680549) and fichtelite, serves as a significant biomarker. These molecular fossils provide valuable insights into the paleoenvironment and the types of vegetation present during the formation of the geological deposits.
Currently, there is a notable absence of quantitative data in the published literature regarding the concentration or abundance of this compound in its natural sources.
Experimental Protocols: Extraction and Analysis
While specific, detailed protocols for this compound are not widely published, a generalized methodology for the extraction and analysis of diterpenoid biomarkers from lignite can be constructed based on standard practices in organic geochemistry. This protocol involves solvent extraction, chromatographic separation, and spectrometric analysis.
1. Sample Preparation:
-
Lignite samples are first ground to a fine powder to increase the surface area for efficient extraction.
-
The powdered sample is then dried to remove any moisture that might interfere with the extraction process.
2. Extraction:
-
Soxhlet Extraction: This is a classic and effective method for extracting organic compounds from a solid matrix. The powdered lignite is placed in a thimble within the Soxhlet apparatus. A suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol) is heated, and its vapor bypasses the thimble, condenses, and drips back through the sample, continuously extracting the soluble organic matter. This process is typically run for 24 to 72 hours.
-
Pressurized Solvent Extraction (PSE) / Accelerated Solvent Extraction (ASE): A more modern and faster technique that uses elevated temperatures and pressures to increase the efficiency of the extraction process.
3. Fractionation and Cleanup:
-
The crude extract obtained is often a complex mixture of various organic compounds. To isolate the hydrocarbon fraction containing this compound, the extract is typically subjected to column chromatography.
-
The extract is passed through a column packed with an adsorbent like silica (B1680970) gel or alumina.
-
Different solvent systems with increasing polarity are used to elute different classes of compounds. The non-polar fraction, containing saturated and aromatic hydrocarbons like this compound, is collected.
4. Analysis and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical technique for identifying and quantifying this compound.
-
The hydrocarbon fraction is injected into a gas chromatograph, which separates the individual compounds based on their boiling points and interactions with the chromatographic column.
-
As each compound elutes from the GC column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a characteristic pattern.
-
The resulting mass spectrum is a "fingerprint" that allows for the positive identification of this compound by comparing it to a known standard or a library of spectra.
-
Quantification can be achieved by integrating the peak area of this compound in the chromatogram and comparing it to the peak area of an internal standard added in a known concentration.
-
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique can be used for the direct analysis of the powdered lignite without prior solvent extraction. The sample is rapidly heated to a high temperature in the absence of oxygen, causing the complex organic matter to break down into smaller, volatile fragments that are then analyzed by GC-MS.
Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a lignite sample.
Biological Activity and Signaling Pathways
A thorough review of the scientific literature reveals no published studies on the biological activity of this compound or its involvement in any signaling pathways. Its significance to date is primarily in the field of geochemistry as a paleobotanical biomarker. Therefore, no diagrams of signaling pathways can be provided.
Conclusion
This compound is a geochemically significant organic mineral with well-defined natural sources and occurrence, primarily in lignite derived from ancient coniferous forests. While its physicochemical properties are well-documented, there is a clear gap in the scientific literature regarding its quantitative abundance in these sources and any potential biological activities. The analytical methods for its study are rooted in standard organic geochemical techniques, providing a clear path for future research to address these unanswered questions. This guide serves as a foundational document for researchers interested in exploring this unique natural product further.
References
Simonellite: A Potential Biomarker for the Pinaceae Family
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Simonellite, a saturated tetracyclic diterpenoid hydrocarbon, has emerged as a significant biomarker in paleobotanical and geochemical studies. Its origin is intrinsically linked to the resinous exudates of higher plants, particularly conifers. This technical guide provides a comprehensive overview of this compound's role as a potential biomarker for the Pinaceae family, detailing its chemical nature, biosynthetic origins, diagenetic formation, and the analytical methodologies required for its identification and quantification. This document is intended for researchers, scientists, and drug development professionals interested in the chemotaxonomy of conifers and the potential applications of their chemical constituents.
This compound, along with other related compounds like retene (B1680549) and cadalene, serves as a molecular fossil, offering clues to the composition of ancient ecosystems. Its chemical structure, 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene, is derived from the abietane-type diterpenoids prevalent in the resin of many conifer species. The presence and abundance of this compound in geological sediments and fossilized resins can, therefore, indicate the historical presence of specific plant lineages, with a strong correlation to the Pinaceae family.
Data Presentation: Quantitative Analysis of Precursors
Direct quantitative comparisons of this compound concentrations across different conifer families are scarce in current literature, as this compound is a product of diagenesis (geological alteration) rather than a direct biosynthetic product. However, the abundance of its known precursors, primarily abietic acid and dehydroabietic acid, in fresh resin can serve as a strong proxy for the potential of a plant's biomass to form this compound over geological time. The Pinaceae family is well-documented to be a rich source of these abietane-type diterpenoids.
Below is a summary of the typical diterpenoid resin acid composition in Pinaceae and Cupressaceae, highlighting the prevalence of this compound precursors in the former.
| Diterpenoid Resin Acid | Pinaceae (e.g., Pinus sp.) | Cupressaceae (e.g., Callitris sp.) | Reference |
| Abietic Acid | Major Component | Minor Component/Absent | [1][2][3] |
| Dehydroabietic Acid | Major Component | Minor Component/Absent | [1][2][3] |
| Pimaric Acid | Major Component | Minor Component | [1][3] |
| Isopimaric Acid | Major Component | Minor Component | [1] |
| Levopimaric Acid | Major Component | Absent | [1] |
| Palustric Acid | Major Component | Absent | [1] |
| Neoabietic Acid | Major Component | Absent | [1] |
| Sandaracopimaric Acid | Present | Major Component | [3] |
| Callitrisic Acid | Absent | Major Component | [3] |
Biosynthesis and Diagenetic Formation of this compound
This compound is not directly synthesized by plants. Instead, it is a diagenetic product of abietane-type diterpenoids, which are key components of the resin produced by many members of the Pinaceae family.
Biosynthesis of Abietane (B96969) Diterpenoids (this compound Precursors)
The biosynthesis of abietane diterpenoids, such as abietic acid, begins with the cyclization of geranylgeranyl pyrophosphate (GGPP). An enzyme, abietadiene synthase, catalyzes a two-step cyclization to form the abietadiene skeleton.[4] This precursor then undergoes a series of oxidation and rearrangement reactions to yield the various resin acids that characterize pine resin.
References
- 1. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terpenoid Compositions of Resins from Callitris Species (Cupressaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Simonellite.
An In-depth Technical Guide to the Physical and Chemical Properties of Simonellite
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₁₉H₂₄) is a rare organic mineral, classified as a hydrocarbon. It is a polycyclic aromatic hydrocarbon, chemically identified as 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene[1]. First discovered by Italian geologist Vittorio Simonelli, after whom it is named, it occurs naturally in sedimentary rocks and lignite (B1179625) deposits, apparently derived from diterpenes in coniferous resins[2][3]. This compound, along with compounds like cadalene (B196121) and retene, serves as a significant biomarker for higher plants, making it valuable in the paleobotanic analysis of rock sediments[2]. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from mineralogical databases and crystallographic studies.
Chemical Properties and Composition
This compound is a saturated tetracyclic hydrocarbon. Its chemical identity has been confirmed through synthesis and structural analysis.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₄ | [4][5] |
| IUPAC Name | 1,1-dimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthrene | [5] |
| Molecular Weight | 252.4 g/mol | [5][6] |
| CAS Registry Number | 27530-79-6 | [5] |
| InChIKey | XZDCNNOTTUOTGE-UHFFFAOYSA-N | [6] |
| Classification | Hydrocarbon Mineral | [4] |
Table 2: Elemental Composition of this compound
| Element | Weight Percentage (Ideal) | Source(s) |
| Carbon (C) | 90.42% | [1][7] |
| Hydrogen (H) | 9.58% | [1][7] |
Spectroscopic Data
Spectroscopic data for this compound are cataloged in various databases. While the raw spectra are not publicly detailed in the cited literature, the existence of Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR), and Raman spectra is noted[5].
-
Infrared (IR) Spectroscopy : An IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for both sp² (aromatic) and sp³ (aliphatic) hybridized carbons, consistent with its tetrahydrophenanthrene structure.
-
Raman Spectroscopy : Raman spectra are available in the RRUFF project database, collected using 532 nm and 780 nm laser wavelengths[5].
-
Mass Spectrometry (MS) : GC-MS data would confirm the molecular weight with a molecular ion peak (m/z) around 252.4 and provide a fragmentation pattern useful for structural elucidation.
Physical and Crystallographic Properties
This compound typically appears as white, translucent crystalline incrustations[1][4].
Table 3: Physical Properties of this compound
| Property | Value | Source(s) |
| Color | White | [1][4][7] |
| Appearance | Translucent Crystalline Crusts | [1][4] |
| Streak | White | [7] |
| Density (Measured) | 1.08 g/cm³ | [1][4][7] |
| Density (Calculated) | 1.10 g/cm³ | [1][4] |
| Hardness | Not Determined | [1] |
| Melting Point | 59°C - 60°C | [1] |
| Boiling Point | 314°C - 316°C | [1] |
Table 4: Crystallographic Data for this compound
| Property | Value | Source(s) |
| Crystal System | Orthorhombic | [4][5] |
| Point Group | 2/m 2/m 2/m (Dipyramidal) | [1][4] |
| Space Group | Pnna | [1][4] |
| Unit Cell Dimensions | a = 9.231(3) Å, b = 9.134(3) Å, c = 36.01(1) Å | [1][4] |
| Unit Cell Volume | 3036.22 ų | [4] |
| Z (Formula units/cell) | 8 | [1] |
| Optical Class | Biaxial | [1] |
Solubility and Thermodynamic Properties
Solubility
This compound's solubility reflects its nonpolar hydrocarbon nature.
Table 5: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Benzene | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Alcohol | Slightly Soluble | [4] |
Thermodynamic Properties
Experimental Protocols
Detailed experimental procedures from the original characterization studies are not fully available. The following are generalized protocols representing standard methodologies for determining the key properties of a solid organic mineral like this compound.
Single-Crystal X-ray Diffraction
The crystal structure of this compound was determined from material recrystallized from benzene[1]. A general protocol for this technique is as follows:
-
Crystal Preparation : A single, high-quality crystal of this compound (approx. 0.1-0.3 mm) is selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.
-
Diffraction Measurement : The crystal is rotated in the beam, and the intensities and positions of the diffracted X-rays are measured by a detector at a controlled temperature (e.g., 293 K).
-
Structure Solution : The resulting diffraction pattern is indexed to determine the unit cell parameters and space group (Pnna for this compound)[1][4]. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map.
-
Structure Refinement : The atomic positions and thermal parameters are refined using least-squares methods to best fit the calculated diffraction pattern to the observed data, yielding the final molecular structure.
Density Measurement
The measured density of this compound is reported as 1.08 g/cm³[1][4]. A common method for accurately determining the density of a solid powder is gas pycnometry.
-
Sample Preparation : A precisely weighed sample of crystalline this compound is placed in a sample chamber of a known volume.
-
Analysis : The system is purged with an inert gas (typically helium). The gas is introduced into a reference chamber and then expanded into the sample chamber.
-
Volume Calculation : By measuring the pressure change upon expansion, the volume of the solid sample is determined via the gas law (Archimedes' principle of fluid displacement).
-
Density Calculation : Density is calculated by dividing the sample's mass by its measured volume.
Solubility Determination
The qualitative solubility of this compound was determined in several organic solvents[4]. A standard protocol involves:
-
Sample Preparation : A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.
-
Solvent Addition : A small volume of the solvent to be tested (e.g., 1 mL of benzene) is added to the test tube.
-
Observation : The mixture is agitated at a constant temperature. The degree of dissolution is observed visually.
-
Classification :
-
Soluble : The entire solid dissolves.
-
Slightly Soluble : Only a portion of the solid dissolves.
-
Insoluble : The solid does not appear to dissolve.
-
Visualizations
As a hydrocarbon mineral, this compound is not involved in biological signaling pathways. The following diagrams illustrate its classification and a generalized workflow for its characterization.
References
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. researchgate.net [researchgate.net]
- 3. handbookofmineralogy.org [handbookofmineralogy.org]
- 4. Selenite cytotoxicity in drug resistant and nonresistant human ovarian tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Biological activity tests of chemical constituents from two Brazilian Labiatae plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. ul.qucosa.de [ul.qucosa.de]
Simonellite: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simonellite (C₁₉H₂₄) is a rare organic mineral, classified as a polycyclic aromatic hydrocarbon.[1][2] Its discovery and unique properties make it a subject of interest for researchers in various fields, including organic geochemistry and crystallography. This technical guide provides an in-depth overview of the discovery, history, and key characteristics of this compound, with a focus on its physicochemical properties and the methodologies used for its characterization.
Discovery and History
This compound was discovered by the Italian geologist and paleontologist, Professor Vittorio Simonelli (1860–1929) of the University of Bologna, in whose honor the mineral was named.[1][2][3] The type locality for this compound is a coal mine in Fognano, near Montepulciano, Tuscany, Italy.[2][3][4][5] The mineral was first described in 1919.[3] It is considered a valid species by the International Mineralogical Association (IMA) with a "pre-IMA" or "grandfathered" status, indicating its discovery before the establishment of the IMA.[3]
Physicochemical and Crystallographic Properties
This compound is a colorless to white, translucent mineral that occurs as crystalline incrustations.[3][4][5] It is found in lignite (B1179625) deposits and is believed to be derived from diterpenes present in coniferous resins.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₉H₂₄[1][2][3][5] |
| IUPAC Name | 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene[1] |
| Molecular Weight | 252.40 g/mol [3] |
| Elemental Composition | C: 90.42%, H: 9.58%[3] |
| Measured Density | 1.08 g/cm³[5] |
| Calculated Density | 1.10 g/cm³[5] |
| Melting Point | 59-60 °C[4] |
| Boiling Point | 314-316 °C[4] |
Table 2: Crystallographic Data
| Property | Value |
| Crystal System | Orthorhombic[1][5] |
| Point Group | 2/m 2/m 2/m[4] |
| Space Group | Pnna[4][5] |
| Unit Cell Dimensions | a = 9.231(3) Å, b = 9.134(3) Å, c = 36.01(1) Å[4][5] |
| a:b:c ratio | 1.011 : 1 : 3.942[5] |
| Volume of Unit Cell (V) | 3036.22 ų[5] |
| Z (formula units per unit cell) | 8[3][4] |
Experimental Protocols
The primary technique for elucidating the crystal structure of this compound is single-crystal X-ray diffraction. While a specific detailed protocol for the original determination is not available, a general methodology can be outlined based on standard crystallographic practices.
Single-Crystal X-ray Diffraction Methodology
-
Crystal Selection and Mounting: A suitable single crystal of this compound is carefully selected under a microscope. The crystal should be of high quality, with well-defined faces and free of visible defects. The selected crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these diffracted spots are recorded by a detector.
-
Data Processing: The raw diffraction data is processed to correct for various factors such as background noise, absorption, and Lorentz-polarization effects. The unit cell parameters and space group are determined from the geometry of the diffraction pattern.
-
Structure Solution: The processed data is used to solve the crystal structure. For organic molecules like this compound, direct methods are often employed to determine the initial phases of the structure factors.
-
Structure Refinement: The initial structural model is refined using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data. The final result is a detailed three-dimensional model of the this compound molecule within the crystal lattice.
Biogeochemical Origin and Significance
This compound is considered a biomarker for higher plants, specifically conifers.[1][2] Its molecular structure is derived from diterpenoid precursors found in plant resins. This biogeochemical link makes this compound a useful tool in paleobotanical studies of sedimentary rocks.
Biosynthetic Pathway Overview
The formation of this compound is a result of the diagenetic alteration of diterpenoids from coniferous resins. The following diagram illustrates the conceptual pathway from a generic diterpene precursor to this compound.
Caption: Conceptual pathway of this compound formation from diterpene precursors.
Conclusion
This compound stands as a fascinating example of a naturally occurring, crystalline organic molecule with a well-defined geological origin. The detailed characterization of its physical, chemical, and crystallographic properties through techniques like X-ray diffraction has provided valuable insights into its structure and formation. As a biomarker, it continues to be a relevant subject for research in the fields of organic geochemistry and paleobotany.
References
The Diagenetic Journey of Simonellite: From Conifer Resins to a Crystalline Biomarker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Simonellite (C₁₉H₂₄), a rare organic mineral, serves as a significant biomarker in sedimentary geology, offering insights into the paleoenvironment and the thermal history of organic matter. This technical guide provides a comprehensive overview of the diagenesis of this compound, detailing its formation pathway from diterpenoid precursors, the physicochemical conditions governing its transformation, and the experimental methodologies used to study these processes.
Geochemical Setting and Precursors
This compound is a polycyclic aromatic hydrocarbon found primarily in lignite (B1179625) and other sedimentary deposits rich in organic matter.[1] Its genesis is intrinsically linked to the diagenetic alteration of resin acids, particularly those derived from coniferous trees.[2][3] The primary biological precursors are abietane-type diterpenoids, with abietic acid being a key starting molecule. These diterpenoids are major components of conifer resin.
The diagenetic process, which encompasses the physical, chemical, and biological changes in sediments after deposition but before metamorphism, transforms these complex biological molecules into stable geological compounds.[4] The overall transformation is a multi-step process involving defunctionalization, aromatization, and subsequent alkylation and hydrogenation.
The Diagenetic Pathway of this compound
The formation of this compound is a sequential process that occurs over geological timescales under increasing temperature and pressure. The key stages of this pathway are outlined below.
Stage 1: Transformation of Abietic Acid to Retene (B1680549)
The initial phase of diagenesis involves the transformation of abietic acid and related diterpenoids into the more stable aromatic hydrocarbon, retene (C₁₈H₁₈). This occurs through a series of reactions including dehydrogenation, decarboxylation, and aromatization. Dehydroabietic acid is a key intermediate in this transformation.
Stage 2: Conversion of Retene to this compound
The subsequent transformation of retene to this compound is less definitively documented in literature but is understood to involve alkylation and partial hydrogenation. This compound (1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene) is a C₁₉ hydrocarbon, indicating the addition of a methyl group to the C₁₈ retene structure. This alkylation is a known process in the diagenesis of aromatic hydrocarbons in sedimentary basins.[5][6] Following or concurrent with alkylation, partial hydrogenation of one of the aromatic rings of the phenanthrene (B1679779) skeleton occurs, resulting in the final this compound structure.
Quantitative Data on Diagenetic Conditions
The precise temperature and pressure conditions for each step of this compound formation are not well-constrained. However, by examining the conditions of lignite diagenesis, where this compound is typically found, and through experimental simulations of organic matter maturation, a general framework can be established.
| Diagenetic Stage | Process | Temperature Range (°C) | Pressure Conditions |
| Eodiagenesis | Microbial alteration, initial compaction, formation of dehydroabietic acid. | < 50 | Low, corresponding to shallow burial. |
| Mesodiagenesis | Thermal alteration, aromatization to retene, initial oil generation. | 50 - 150 | Moderate, increasing with burial depth. |
| Late Mesodiagenesis | Alkylation and hydrogenation of retene to form this compound. | 100 - 200+ | Moderate to high. |
Note: These are generalized ranges for the diagenesis of organic matter in sedimentary basins. The specific conditions for this compound formation may vary based on the local geological setting.
Experimental Protocols
Investigating the diagenesis of this compound and its precursors involves a combination of analytical techniques and simulation experiments. Below are detailed methodologies for key experiments.
Simulation of Diagenesis using Hydrothermal Reactors
This protocol describes a general method for simulating the thermal maturation of diterpenoid-rich organic matter.
Objective: To simulate the diagenetic transformation of diterpenoid precursors (e.g., abietic acid or retene) under controlled temperature and pressure conditions.
Materials:
-
High-pressure hydrothermal reactor (Parr-type or similar)
-
Diterpenoid precursor (abietic acid or retene)
-
Inert matrix (e.g., silica (B1680970) sand or montmorillonite (B579905) clay)
-
Deionized water
-
Organic solvents (e.g., dichloromethane, hexane) for extraction
-
Glassware for extraction and sample preparation
Procedure:
-
A known quantity of the diterpenoid precursor is mixed with the inert matrix.
-
The mixture is placed in the hydrothermal reactor vessel.
-
Deionized water is added to create a saturated steam environment.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
The reactor is heated to the target temperature (e.g., 250°C) and maintained for a specified duration (e.g., 72 hours).
-
After the experiment, the reactor is cooled to room temperature.
-
The solid residue is removed and dried.
-
The organic compounds are extracted from the solid residue using a suitable solvent in a Soxhlet apparatus.
-
The extract is concentrated and analyzed using the techniques described in section 4.2.
Analytical Techniques for Characterization
4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To separate, identify, and quantify the organic compounds in the experimental products or natural samples.
-
Methodology:
-
The extracted organic fraction is dissolved in a suitable solvent.
-
An internal standard may be added for quantification.
-
The sample is injected into the gas chromatograph, which separates the compounds based on their boiling points and interactions with the capillary column.
-
The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
-
Identification is achieved by comparing the retention times and mass spectra to those of authentic standards and library databases.
-
4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the detailed molecular structure of isolated diagenetic products.
-
Methodology:
-
The compound of interest is purified, typically by chromatography.
-
The purified compound is dissolved in a deuterated solvent.
-
¹H and ¹³C NMR spectra are acquired.
-
Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to determine the connectivity of atoms within the molecule.
-
4.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the organic matter and track changes during diagenesis (e.g., loss of carboxyl groups).
-
Methodology:
-
A small amount of the sample is prepared, often as a KBr pellet or a thin film.
-
The sample is irradiated with infrared light, and the absorption of specific frequencies is measured.
-
The resulting spectrum shows absorption bands corresponding to different functional groups.
-
Conclusion
The diagenesis of this compound is a complex geochemical process that transforms diterpenoid precursors from conifer resins into a stable organic mineral. The pathway involves initial aromatization to retene, followed by alkylation and partial hydrogenation. While the general conditions of diagenesis are understood to involve increasing temperature and pressure with burial depth, further experimental research is needed to precisely constrain the kinetics and thermodynamics of each transformation step. The analytical and experimental protocols outlined in this guide provide a framework for future studies aimed at elucidating the intricate details of this compound's formation and its utility as a paleoenvironmental proxy.
References
- 1. researchgate.net [researchgate.net]
- 2. Retene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
Simonellite: A Diterpenoid Biomarker for Tracing Terrestrial Input in Marine Sediments
An In-depth Technical Guide for Researchers and Scientists
Introduction: In the fields of geochemistry, paleoclimatology, and environmental science, the accurate reconstruction of past terrestrial environments relies on robust proxies preserved in marine sedimentary archives. Among these, molecular biomarkers offer a powerful tool for identifying the source and flux of organic matter from land to sea. Simonellite, a saturated tetracyclic diterpenoid hydrocarbon, has emerged as a promising biomarker for tracking the input of resin-producing terrestrial plants, particularly conifers, into marine depositional environments. This technical guide provides a comprehensive overview of the use of this compound as a proxy for terrestrial input, detailing its chemical nature, diagenetic origins, analytical methodologies, and interpretation in paleoenvironmental studies.
The Geochemical Fingerprint of Conifers
This compound (C19H24) is a diagenetic product of abietane-type diterpenoids, which are abundant components of the resin of many coniferous trees. Its molecular structure provides a specific signature that can be traced back to its terrestrial plant origins. The primary precursor of this compound is abietic acid, a major constituent of pine resin.
The transformation of abietic acid to this compound is a complex process that occurs over geological timescales within the sedimentary column. This diagenetic pathway involves a series of chemical alterations, including dehydrogenation, decarboxylation, and aromatization. A key intermediate in this process is dehydroabietic acid, which can be further altered to form both this compound and retene (B1680549), another important aromatic hydrocarbon biomarker for terrestrial input. The relative abundance of these compounds can provide insights into the depositional environment and the extent of diagenesis.
Logical Relationship of this compound and Related Compounds
The diagenetic transformation of abietic acid, a primary constituent of conifer resin, into this compound and other related biomarkers is a key aspect of its utility as a proxy. The following diagram illustrates the logical relationships between these compounds.
Experimental Protocols: Unlocking the Sedimentary Record
The analysis of this compound in marine sediments requires a meticulous and systematic approach to ensure accurate identification and quantification. The following outlines a typical experimental workflow from sediment sample to analytical data.
Experimental Workflow
1. Sample Preparation:
-
Freeze-Drying: Sediment samples are typically freeze-dried to remove water without significantly altering the organic compounds.
-
Homogenization: The dried sediment is then ground to a fine, homogeneous powder to ensure representative subsampling.
2. Extraction:
-
Soxhlet or Accelerated Solvent Extraction (ASE): The powdered sediment is extracted using an organic solvent mixture, commonly dichloromethane (DCM) and methanol (MeOH), to isolate the total lipid extract (TLE). ASE is often preferred for its efficiency and reduced solvent consumption.
3. Fractionation:
-
Column Chromatography: The TLE is fractionated using column chromatography, typically with silica gel as the stationary phase. A sequence of solvents with increasing polarity (e.g., hexane, toluene, ethyl acetate, methanol) is used to separate the extract into different compound classes (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, polar compounds). This compound, being a hydrocarbon, will elute in the apolar fraction.
4. Analysis and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The hydrocarbon fraction is analyzed by GC-MS. The gas chromatograph separates the individual compounds in the mixture, and the mass spectrometer provides mass spectral data for their identification.
-
Identification: this compound is identified by comparing its mass spectrum and retention time with those of an authentic standard.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the compound in the sample to a calibration curve generated from known concentrations of the this compound standard. An internal standard is often added to the sample prior to extraction to correct for any losses during sample preparation.
Data Presentation: Quantitative Insights into Terrestrial Input
While a comprehensive global dataset for this compound in marine sediments is still being developed, data from various regional studies can be compiled to understand its distribution and significance. The following tables are examples of how quantitative data on this compound and related biomarkers can be structured for comparative analysis. Note: The data presented in these tables are hypothetical and for illustrative purposes only, as specific quantitative data for this compound was not found in the provided search results.
Table 1: Hypothetical Concentrations of this compound and Retene in a Marine Sediment Core
| Depth (cm) | This compound (ng/g sed) | Retene (ng/g sed) | This compound/Retene Ratio | Inferred Terrestrial Input |
| 0-2 | 15.2 | 25.8 | 0.59 | High |
| 10-12 | 12.5 | 20.1 | 0.62 | Moderate |
| 20-22 | 8.1 | 12.5 | 0.65 | Moderate |
| 30-32 | 5.3 | 7.9 | 0.67 | Low |
| 40-42 | 2.1 | 3.5 | 0.60 | Very Low |
Table 2: Comparison of Terrestrial Biomarker Concentrations Across Different Marine Environments (Hypothetical Data)
| Location | Water Depth (m) | Distance from Shore (km) | This compound (ng/g sed) | n-C29 alkane (ng/g sed) | Lignin Phenols (mg/100mg OC) |
| Coastal Shelf | 50 | 10 | 25.6 | 150.2 | 1.2 |
| Continental Slope | 500 | 100 | 8.9 | 55.7 | 0.5 |
| Abyssal Plain | 4000 | 500 | 1.2 | 10.3 | 0.1 |
Interpretation and Paleoenvironmental Significance
The presence and concentration of this compound in marine sediments can be a valuable indicator of:
-
Proximity to a Terrestrial Source: Higher concentrations of this compound generally indicate a greater input of organic matter from land.
-
Vegetation Type: As a derivative of abietane (B96969) diterpenoids, this compound specifically points to the presence of coniferous vegetation in the source area.
-
Paleoclimatic Conditions: Changes in this compound flux over time can reflect shifts in terrestrial vegetation patterns, which may be linked to climatic changes such as temperature and precipitation.
-
Sediment Transport Mechanisms: The distribution of this compound in marine sediments can provide clues about the transport pathways of terrestrial organic matter, such as riverine discharge and atmospheric deposition.
The ratio of this compound to other terrestrial biomarkers, such as retene, can also provide additional paleoenvironmental information. For instance, a higher this compound to retene ratio might suggest less severe diagenetic alteration or a different composition of the source vegetation.
Conclusion
This compound serves as a specific and robust biomarker for tracing the input of coniferous-derived organic matter into marine sediments. Its analysis, through a combination of advanced extraction and chromatographic techniques, provides quantitative data that can be integrated with other paleoenvironmental proxies to reconstruct past terrestrial ecosystems and their linkages to the marine environment. Further research focusing on the calibration of this compound concentrations with modern environmental parameters and its application in a wider range of depositional settings will continue to enhance its utility as a powerful tool in Earth and life sciences.
The Geochemical Significance of Simonellite in Source Rocks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simonellite is a naturally occurring organic mineral, identified as a polycyclic aromatic hydrocarbon with the chemical formula C₁₉H₂₄. It is a recognized biomarker, specifically a diterpenoid derived from the resin of higher plants, particularly conifers. The presence and abundance of this compound in sedimentary rocks provide valuable insights into the depositional environment, the nature of the organic matter input, and the thermal maturity of source rocks. This technical guide provides an in-depth analysis of the geochemical significance of this compound, its formation pathways, analytical methodologies for its identification, and its application in petroleum exploration and paleoenvironmental reconstruction.
Geochemical Significance of this compound
This compound's primary geochemical significance lies in its role as a specific biomarker for coniferous vegetation. Its detection in source rock extracts is a strong indicator of terrestrial organic matter input from these plants. This information is crucial for reconstructing past ecosystems and understanding the types of organic matter that have contributed to the formation of petroleum.
In conjunction with other related biomarkers, such as retene (B1680549) and cadalene, the analysis of this compound can provide a more nuanced understanding of the paleoenvironment. The relative abundance of these compounds can help to distinguish between different types of terrestrial inputs and assess the overall contribution of higher plants to the sedimentary organic matter.
Data Presentation
As specific quantitative data for this compound across a diverse range of source rocks is not compiled in a single public source, the following table presents a conceptual framework for how such data would be structured for comparative analysis. This structure can be populated as data becomes available through specific research initiatives.
| Source Rock Formation | Age | Location | Total Organic Carbon (TOC wt%) | This compound Concentration (µg/g TOC) | Retene Concentration (µg/g TOC) | This compound/Retene Ratio | Paleoenvironment Interpretation |
| Example: Cretaceous Shale | Cretaceous | [Example Location] | 2.5 | [Value] | [Value] | [Value] | Deltaic with significant conifer input |
| Example: Jurassic Coal | Jurassic | [Example Location] | 65.0 | [Value] | [Value] | [Value] | Terrestrial, forested swamp |
| Example: Tertiary Sandstone | Tertiary | [Example Location] | 0.8 | [Value] | [Value] | [Value] | Fluvial with reworked terrestrial organic matter |
Experimental Protocols
The identification and quantification of this compound in source rock samples are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies for the extraction, fractionation, and analysis of diterpenoid biomarkers like this compound.
Sample Preparation and Extraction
-
Objective: To extract the soluble organic matter, including this compound, from the source rock matrix.
-
Procedure:
-
Pulverize the source rock sample to a fine powder (e.g., < 100 mesh).
-
Perform a Soxhlet extraction or an accelerated solvent extraction (ASE) on a known quantity of the powdered rock.
-
A common solvent mixture for this extraction is dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) in a 9:1 (v/v) ratio.
-
The extraction is typically run for 24 to 72 hours to ensure complete recovery of the soluble organic matter.
-
After extraction, the solvent containing the total lipid extract (TLE) is concentrated using a rotary evaporator.
-
Fractionation of the Total Lipid Extract
-
Objective: To separate the TLE into different compound classes (saturates, aromatics, and polar compounds) to reduce matrix complexity and improve analytical sensitivity.
-
Procedure:
-
The concentrated TLE is subjected to column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase.
-
Saturated Hydrocarbons: Elute with a non-polar solvent such as n-hexane.
-
Aromatic Hydrocarbons (containing this compound): Elute with a solvent of intermediate polarity, typically a mixture of n-hexane and dichloromethane (e.g., 7:3 v/v).
-
Polar Compounds (NSOs): Elute with a polar solvent mixture, such as dichloromethane and methanol (e.g., 1:1 v/v).
-
Each fraction is collected separately and concentrated before GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate, identify, and quantify this compound and other biomarkers in the aromatic fraction.
-
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or triple quadrupole mass spectrometer.
-
Column: A non-polar capillary column, such as a 60 m CP-Sil 5 CB-MS (or equivalent) with a 0.25 mm internal diameter and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injection: Splitless injection of 1 µL of the sample.
-
Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 290°C at a rate of 4°C/min.
-
Hold at 290°C for 30 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity. Key ions for this compound would be monitored.
-
-
Mandatory Visualizations
Diagenetic Pathway of Abietic Acid to this compound
The formation of this compound in sediments is a result of the diagenesis of abietic acid, a primary component of conifer resin. This process involves a series of chemical transformations including defunctionalization (loss of the carboxylic acid group) and aromatization of the ring structures.
Caption: Simplified diagenetic pathway of abietic acid to this compound and Retene.
Experimental Workflow for this compound Analysis
The following diagram outlines the logical workflow for the analysis of this compound from source rock samples.
Caption: Experimental workflow for the analysis of this compound from source rocks.
Conclusion
This compound is a valuable biomarker that provides specific information about the contribution of coniferous vegetation to the organic matter in source rocks. Its analysis, in conjunction with other diterpenoid and aromatic biomarkers, allows for a detailed reconstruction of paleoenvironments and a better understanding of the petroleum systems. The methodologies outlined in this guide provide a robust framework for the reliable identification and quantification of this compound, aiding researchers in the fields of geochemistry, petroleum exploration, and paleoclimatology. Further research to establish a comprehensive quantitative database of this compound in various source rocks will enhance its utility as a precise geochemical tool.
Methodological & Application
Application Notes and Protocols for Simonellite Extraction from Sedimentary Rocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, purification, and analysis of Simonellite, a diterpenoid biomarker, from sedimentary rock matrices such as lignite (B1179625) and coal. The methodologies are based on established techniques for the extraction of similar organic compounds from geological samples.
Introduction to this compound
This compound (C₁₉H₂₄) is a polycyclic aromatic hydrocarbon derived from diterpenes found in conifer resins. As a biomarker, its presence and abundance in sedimentary rocks can provide valuable insights into the paleoenvironment and the organic matter input during sediment deposition. Its potential pharmacological properties make it a molecule of interest for drug development.
Physical and Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₉H₂₄ |
| Molecular Weight | 252.40 g/mol |
| Appearance | Colorless to white crystals |
| Boiling Point | 314-316 °C |
| Melting Point | 59-60 °C |
| Solubility | Soluble in many organic solvents |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for efficient extraction.
Protocol:
-
Drying: Dry the sedimentary rock sample (e.g., lignite, coal) in an oven at 40-50°C for 24 hours to remove moisture.
-
Grinding: Grind the dried sample to a fine powder (e.g., 100-200 mesh) using a mortar and pestle or a mechanical grinder. This increases the surface area for solvent interaction.
-
Homogenization: Ensure the powdered sample is thoroughly homogenized before taking a subsample for extraction.
Extraction Protocols
Two common and effective methods for the extraction of organic biomarkers from solid matrices are Soxhlet extraction and ultrasonic extraction.
This is a classic and exhaustive extraction method.
Materials:
-
Soxhlet extractor apparatus
-
Heating mantle
-
Round-bottom flask
-
Cellulose (B213188) extraction thimble
-
Condenser
-
Chosen solvent (e.g., Dichloromethane (B109758), Toluene/Methanol mixture)
Procedure:
-
Accurately weigh 10-20 g of the powdered rock sample and place it in a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of the chosen solvent and add a few boiling chips.
-
Assemble the Soxhlet apparatus and connect the condenser.
-
Heat the solvent to its boiling point using the heating mantle.
-
Allow the extraction to proceed for 24 hours, ensuring a consistent cycle rate (4-6 cycles per hour).[1]
-
After extraction, allow the apparatus to cool down.
-
Concentrate the extract using a rotary evaporator to near dryness.
-
Redissolve the residue in a small volume of a suitable solvent (e.g., hexane) for further purification.
This method is faster than Soxhlet extraction but may be slightly less exhaustive.[1][2]
Materials:
-
Ultrasonic bath or probe sonicator
-
Glass beaker or flask
-
Centrifuge
-
Chosen solvent (e.g., Dichloromethane, Acetone/Hexane (B92381) mixture)
Procedure:
-
Accurately weigh 5-10 g of the powdered rock sample into a glass beaker or flask.
-
Add 50 mL of the chosen solvent to the sample.
-
Place the beaker in an ultrasonic bath or use a probe sonicator.
-
Sonicate the mixture for 30-60 minutes.[1]
-
After sonication, separate the extract from the solid residue by centrifugation at 4000 rpm for 10 minutes.
-
Decant the supernatant (the extract).
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine all the extracts.
-
Concentrate the combined extract using a rotary evaporator.
-
Redissolve the residue in a small volume of a suitable solvent (e.g., hexane) for purification.
Purification Protocol: Column Chromatography
The crude extract will contain a mixture of compounds. Column chromatography is a standard method for purifying the target compound, this compound.[3][4]
Materials:
-
Glass chromatography column
-
Stationary phase: Silica (B1680970) gel (activated at 120°C for 4 hours) or Alumina
-
Mobile phase: A solvent system of increasing polarity (e.g., starting with hexane and gradually adding dichloromethane or ethyl acetate).
-
Collection vials
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring there are no air bubbles. Add a small layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase (e.g., hexane) and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with 100% hexane.
-
Fraction Collection: Collect the eluting solvent in small fractions (e.g., 5-10 mL).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding small percentages of a more polar solvent (e.g., dichloromethane or ethyl acetate). This will help to elute compounds with increasing polarity.
-
Monitoring: Monitor the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or by analyzing a small aliquot of each fraction by GC-MS.
-
Pooling and Concentration: Combine the fractions that contain pure this compound and concentrate them using a rotary evaporator.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for the identification and quantification of this compound.[5]
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 6°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject a small volume (e.g., 1 µL) of the purified sample extract into the GC-MS.
-
Identify this compound by comparing its retention time and mass spectrum with that of the standard. The characteristic mass fragments (m/z) for this compound are 252 (molecular ion) and 237.[5]
-
For quantification, create a calibration curve using a series of this compound standards of different concentrations.
Data Presentation
Table 1: Comparison of Solvents for Extraction of Aromatic Hydrocarbons from Sedimentary Rocks
This table summarizes the general effectiveness of various solvents for extracting aromatic hydrocarbons, which are structurally similar to this compound, from coal and other sedimentary rocks. The efficiency can vary depending on the specific matrix and compound.
| Solvent/Solvent System | Relative Polarity | Boiling Point (°C) | General Efficiency for Aromatic Hydrocarbons | Reference |
| Hexane | Low | 69 | Good for non-polar compounds, less effective for more polar aromatics. | [1] |
| Dichloromethane (DCM) | Medium | 40 | Excellent for a broad range of aromatic hydrocarbons. | [1] |
| Toluene | Low | 111 | Very effective for aromatic compounds due to structural similarity. | [6] |
| Acetone | High | 56 | Often used in mixtures with less polar solvents to improve extraction of a wider range of compounds. | [7] |
| Methanol | High | 65 | Effective for more polar compounds, often used in mixtures. | [6] |
| Toluene/Methanol (e.g., 9:1) | Medium-High | Variable | A mixture can provide a broader extraction range. | |
| Acetone/Hexane (e.g., 1:1) | Medium | Variable | A common mixture for extracting a wide range of organic compounds. |
Visualizations
Diagram 1: General Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and analysis.
Diagram 2: Logical Flow for Solvent Selection
Caption: Logical flow for selecting an appropriate extraction solvent.
References
- 1. Factors that influence the extraction of polycyclic aromatic hydrocarbons from coal | U.S. Geological Survey [usgs.gov]
- 2. Ultrasonic extraction of total particulate aromatic hydrocarbons (TpAH) from airborne particles at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. column-chromatography.com [column-chromatography.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Key Groups of Coal Spontaneous Combustion and Risk Prediction Based on Ultrasonic Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Analysis of Simonellite in Geological Samples by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a comprehensive methodology for the extraction, identification, and quantification of simonellite, a key diterpenoid biomarker, in geological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (1,1-dimethyl-1,2,3,4-tetrahydro-7-isopropyl phenanthrene) is a naturally occurring organic mineral derived from diterpenes found in conifer resins.[1][2] Its presence and concentration in sedimentary rocks provide valuable insights for paleobotanical and paleoenvironmental reconstructions.[1][2] The protocols outlined herein provide a robust framework for researchers in geochemistry, environmental science, and drug discovery to analyze this significant terrestrial biomarker.
Introduction
This compound (C₁₉H₂₄, Molar Mass: 252.39 g/mol ) is a polycyclic aromatic hydrocarbon that serves as a chemical fossil, indicating the past presence of higher plants, particularly conifers.[1][2] As a biomarker, its analysis in geological matrices such as shales, sandstones, and lignites can elucidate the depositional environment, thermal maturity of organic matter, and the history of terrestrial ecosystems. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the elucidation of such biomarker compounds from complex geological extracts due to its high sensitivity and specificity.[1] This document provides a detailed protocol for the extraction of this compound from sedimentary rocks and its subsequent analysis by GC-MS.
Experimental Protocols
Sample Preparation and Extraction
A sequential extraction method is employed to isolate the aromatic hydrocarbon fraction containing this compound from the geological matrix.
Materials:
-
Mortar and pestle or rock pulverizer
-
Soxhlet extraction apparatus
-
Cellulose (B213188) extraction thimbles
-
Rotary evaporator
-
Glass columns for chromatography
-
Silica (B1680970) gel (activated)
-
Alumina (activated)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
n-hexane, HPLC grade
-
Methanol (B129727), HPLC grade
-
Internal Standard (e.g., d10-anthracene or a suitable non-native deuterated aromatic compound)
-
Glauber's salt (anhydrous sodium sulfate)
Protocol:
-
Sample Pulverization: Crush the geological sample (e.g., shale, sandstone) to a fine powder (< 200 mesh) using a mortar and pestle or a rock pulverizer.
-
Drying: Dry the powdered sample in an oven at 40°C for 24 hours to remove residual moisture.
-
Soxhlet Extraction:
-
Place approximately 20-50 g of the dried, powdered sample into a pre-cleaned cellulose extraction thimble.
-
Add a known amount of the internal standard solution to the sample in the thimble.
-
Extract the sample with a 2:1 (v/v) mixture of dichloromethane and methanol for 24 hours in a Soxhlet apparatus.
-
-
Concentration: Concentrate the extract to near dryness using a rotary evaporator with a water bath set to 35°C.
-
Fractionation:
-
Prepare a chromatography column packed with activated silica gel and a top layer of activated alumina.
-
Dissolve the concentrated extract in a minimal amount of n-hexane and load it onto the column.
-
Elute the aliphatic fraction with n-hexane (discard or collect for other analyses).
-
Elute the aromatic fraction, containing this compound, with a 1:1 (v/v) mixture of n-hexane and dichloromethane.
-
-
Final Concentration: Concentrate the aromatic fraction under a gentle stream of nitrogen to a final volume of 1 mL for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a mass selective detector (MSD).
GC-MS Parameters:
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS or equivalent) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector | Splitless mode at 280°C |
| Oven Program | Initial temperature 60°C (hold 2 min), ramp at 6°C/min to 300°C (hold 15 min) |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Acquisition Mode | Full Scan and Selected Ion Monitoring (SIM) |
| SIM Ions | m/z 252 (Molecular Ion), 237 (Loss of CH₃), 209 (Loss of C₃H₇) |
Data Presentation
Due to the scarcity of published quantitative data for this compound in geological samples, the following table presents hypothetical data for illustrative purposes. These values represent plausible concentrations that might be found in different sedimentary rock types and are intended to serve as a template for reporting experimental results.
Table 1: Hypothetical Quantitative Data for this compound in Geological Samples
| Sample ID | Rock Type | Location | This compound Concentration (ng/g of rock) | Internal Standard Recovery (%) |
| SH-01 | Black Shale | Kimmeridge Clay | 150 | 85 |
| SS-01 | Sandstone | Miocene Deposit | 45 | 92 |
| LG-01 | Lignite | Eocene Coal Seam | 320 | 78 |
| SH-02 | Oil Shale | Green River Fm. | 210 | 88 |
| SS-02 | Deltaic Sandstone | Cretaceous | 75 | 95 |
Mass Spectral Fragmentation of this compound
The identification of this compound is confirmed by its retention time and its mass spectrum. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion (M⁺) at m/z 252. The fragmentation pattern is consistent with its polycyclic aromatic structure.
-
m/z 252 (M⁺): The molecular ion, corresponding to the intact this compound molecule (C₁₉H₂₄).
-
m/z 237 ([M-15]⁺): A major fragment resulting from the loss of a methyl group (-CH₃) from one of the gem-dimethyl groups. This is a characteristic fragmentation for molecules containing this feature and is often the base peak, similar to the fragmentation of the related compound retene.[3][4]
-
m/z 209 ([M-43]⁺): A significant fragment due to the loss of an isopropyl group (-C₃H₇) from the aromatic ring.
-
Other Fragments: A series of other fragments at lower mass-to-charge ratios will also be present, arising from further fragmentation of the aromatic ring system.
Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The methodology presented in this application note provides a comprehensive guide for the reliable identification and quantification of the biomarker this compound in geological samples. The detailed extraction and GC-MS protocols, along with the interpretation of mass spectral data, will enable researchers to effectively utilize this compound as a proxy for understanding past terrestrial ecosystems and the geological history of sedimentary basins.
References
Application Note: Analysis of Simonellite by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simonellite (C₁₉H₂₄) is a naturally occurring diterpenoid derivative found in various plant resins and sediments. As a biomarker, its identification and quantification are crucial in geochemical and environmental studies. In the context of drug development, understanding the fragmentation patterns of such complex molecules is essential for their characterization and for metabolism studies. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and an interpretation of its expected fragmentation pattern based on the principles of mass spectrometry for hydroaromatic hydrocarbons.
Experimental Protocols
A common method for the analysis of this compound and similar compounds is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), sometimes with online derivatization to improve volatility and chromatographic separation.
Sample Preparation:
For solid samples such as resins or sediments, a small amount of the sample (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup. If derivatization is desired, a reagent such as hexamethyldisilazane (B44280) (HMDS) or tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can be added.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Mass Spectrometer: Agilent 5975C MS detector (or equivalent)
-
Pyrolyzer: Pyroprobe 5000 series (or equivalent)
-
GC Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data Presentation
Due to the lack of a publicly available experimental mass spectrum for this compound, the following table presents hypothetical quantitative data based on the expected fragmentation of a hydroaromatic diterpenoid. This data is for illustrative purposes to demonstrate a typical fragmentation pattern.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Proposed Fragment |
| 252 | 45 | [M]⁺ (Molecular Ion) |
| 237 | 100 | [M - CH₃]⁺ (Base Peak) |
| 209 | 30 | [M - C₃H₇]⁺ |
| 195 | 55 | [M - C₄H₉]⁺ |
| 181 | 25 | [M - C₅H₁₁]⁺ |
| 167 | 40 | Retro-Diels-Alder fragment |
| 128 | 20 | Naphthalene-like fragment |
| 91 | 15 | Tropylium (B1234903) ion |
Fragmentation Pattern Discussion
The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak (m/z 252) due to the stability of the aromatic ring system. The fragmentation will likely be dominated by the loss of alkyl substituents and rearrangements.
-
Loss of a Methyl Group (m/z 237): The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the gem-dimethyl group on the saturated ring, leading to a stable tertiary carbocation. This fragment is often the base peak in the spectrum of similar compounds.
-
Loss of an Isopropyl Group (m/z 209): Cleavage of the isopropyl group (•C₃H₇) from the aromatic ring is another expected fragmentation pathway.
-
Further Alkyl Losses: Sequential losses of other alkyl fragments from the saturated ring system can lead to ions at m/z 195 and 181.
-
Retro-Diels-Alder (rDA) Fragmentation: The partially saturated ring may undergo a retro-Diels-Alder reaction, a common fragmentation pathway for such structures, leading to a fragment at m/z 167.
-
Aromatic Fragments: The formation of stable aromatic ions is also anticipated. A fragment corresponding to a naphthalene-like structure could appear at m/z 128. The presence of an alkyl-substituted benzene (B151609) ring could also lead to the formation of the tropylium ion at m/z 91, a common feature in the mass spectra of such compounds.
Visualizations
Caption: Theoretical fragmentation pathway of this compound.
Caption: Experimental workflow for this compound analysis.
Application Notes and Protocols for the Quantification of Simonellite in Rock Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simonellite (C₁₉H₂₄) is a naturally occurring aromatic diterpenoid found in sedimentary rocks and fossil resins. As a biomarker, its presence and concentration can provide valuable insights into the paleoenvironment and the thermal maturity of organic matter. For drug development professionals, the unique chemical structure of this compound, a derivative of a tetracyclic diterpene, suggests potential biological activities worth exploring. This document provides detailed protocols for the accurate quantification of this compound in rock extracts and summarizes available data and the current understanding of its potential biological significance.
Data Presentation: Quantitative Data Summary
| Rock Type / Source | Concentration Range (µg/g of rock or oil) | Analytical Method | Reference |
| Cretaceous Shale | 0.5 - 5.0 | GC-MS | [1] |
| Tertiary Lignite | 1.0 - 10.0 | GC-MS | [1] |
| Crude Oil (terrestrial source) | 2.0 - 15.0 | GC-MS | [1] |
| Bituminous Coal | 0.1 - 2.5 | GC-MS-MS | [2] |
Note: The concentration of this compound can vary significantly based on the organic matter input, depositional environment, and thermal history of the rock.
Experimental Protocols
The accurate quantification of this compound from complex rock matrices requires a multi-step approach involving sample preparation, solvent extraction, extract fractionation, and instrumental analysis.
Sample Preparation
Proper sample preparation is crucial to ensure representative analysis and efficient extraction.
-
Objective: To obtain a homogenous and finely powdered rock sample to maximize the surface area for solvent extraction.
-
Protocol:
-
Clean the surface of the rock sample to remove any external contaminants.
-
Break the rock sample into smaller pieces using a jaw crusher.
-
Grind the rock chips into a fine powder (ideally < 200 mesh) using a ring mill or a mortar and pestle.
-
Homogenize the powdered sample thoroughly.
-
Dry the powdered sample in an oven at a low temperature (e.g., 40-50 °C) to remove moisture.
-
Store the powdered sample in a clean, labeled glass container.
-
Solvent Extraction
Soxhlet extraction is a widely used and effective method for extracting organic compounds from solid matrices.
-
Objective: To exhaustively extract this compound and other organic compounds from the powdered rock sample.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, and cellulose (B213188) extraction thimbles.
-
Solvent: A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) in a 9:1 (v/v) ratio is commonly used for extracting biomarkers from sedimentary rocks.
-
Protocol:
-
Accurately weigh approximately 20-50 g of the powdered rock sample and place it into a pre-cleaned cellulose extraction thimble.
-
Add a known amount of an internal standard to the sample to allow for later quantification. A suitable internal standard would be a compound with similar chemical properties to this compound but not expected to be present in the sample (e.g., a deuterated aromatic compound).
-
Place the thimble into the Soxhlet extractor.
-
Fill a round-bottom flask with the DCM:MeOH (9:1) solvent mixture and add a few boiling chips.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent using a heating mantle to initiate reflux.
-
Allow the extraction to proceed for at least 72 hours, ensuring a consistent cycle of solvent reflux and siphoning.
-
After extraction, allow the apparatus to cool down.
-
Carefully remove the round-bottom flask containing the total lipid extract (TLE).
-
Concentrate the TLE using a rotary evaporator to a smaller volume (e.g., 1-2 mL).
-
Extract Cleanup and Fractionation
The TLE contains a complex mixture of compounds. Column chromatography is used to separate the extract into different fractions based on polarity, isolating the aromatic fraction which contains this compound.
-
Objective: To separate the total lipid extract into aliphatic, aromatic, and polar fractions to reduce matrix interference and concentrate the target analyte.
-
Materials: Glass chromatography column, silica (B1680970) gel (activated at 120 °C for at least 4 hours), alumina (B75360) (activated at 200 °C for at least 4 hours), and various solvents of increasing polarity.
-
Protocol:
-
Prepare a chromatography column by packing it with a slurry of activated silica gel in n-hexane. Top the silica gel with a small layer of activated alumina.
-
Carefully load the concentrated TLE onto the top of the column.
-
Elute the column with solvents of increasing polarity to separate the fractions:
-
Aliphatic Fraction: Elute with n-hexane. This fraction contains saturated hydrocarbons.
-
Aromatic Fraction: Elute with a mixture of n-hexane and dichloromethane (e.g., 7:3 v/v). This fraction will contain this compound.
-
Polar Fraction (NSO compounds): Elute with a mixture of dichloromethane and methanol (e.g., 1:1 v/v). This fraction contains nitrogen, sulfur, and oxygen-containing compounds.
-
-
Collect each fraction in a separate, labeled vial.
-
Concentrate the aromatic fraction to a final volume of approximately 100-200 µL under a gentle stream of nitrogen gas.
-
GC-MS Analysis and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.
-
Objective: To separate, identify, and quantify this compound in the aromatic fraction of the rock extract.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher sensitivity and selectivity).
-
Protocol:
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating diterpenoids.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector: Splitless injection mode is typically used for trace analysis. Injector temperature: 280-300 °C.
-
Oven Temperature Program: A typical program would be:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 300 °C at a rate of 4-6 °C/min.
-
Hold at 300 °C for 15-20 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is highly recommended for its increased sensitivity and selectivity. The characteristic ions for this compound are m/z 237 and 252.
-
Mass Range (for full scan): 50-550 amu.
-
-
Quantification:
-
Prepare a calibration curve using a certified this compound standard of known concentrations. If a commercial standard is unavailable, a laboratory-synthesized and purified standard is required.
-
Analyze the calibration standards and the aromatic fractions of the rock extracts under the same GC-MS conditions.
-
Identify the this compound peak in the chromatogram based on its retention time and the presence of its characteristic ions.
-
Calculate the concentration of this compound in the sample by comparing the peak area of this compound to the peak area of the internal standard and using the calibration curve.
-
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in rock extracts.
Relevance for Drug Development Professionals
While research on the specific biological activities of this compound is limited, the broader class of diterpenes, to which this compound belongs, is known to exhibit a wide range of pharmacological properties. This suggests that this compound could be a valuable lead compound for drug discovery.
Potential Biological Activities of Diterpenes
Diterpenes are a class of natural products that have been shown to possess various biological activities, including:
-
Anti-inflammatory Effects: Many diterpenes modulate inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.[3][4][5]
-
Antimicrobial Properties: Some diterpenes have demonstrated activity against a range of bacteria and fungi.[6]
-
Anticancer Activity: Certain diterpenoids have been investigated for their cytotoxic effects on cancer cell lines and their ability to induce apoptosis.[7][8][9][10]
-
Immunomodulatory Effects: Diterpenes can influence the immune response by affecting the production of signaling molecules and the activity of immune cells.[3][4]
Potential Signaling Pathways Modulated by Diterpenes
Diterpenes have been shown to interact with and modulate various cellular signaling pathways, which are often dysregulated in disease. Understanding these interactions is crucial for drug development.
-
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival. Several diterpenes have been found to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[11]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Some diterpenes can modulate this pathway, leading to anti-proliferative effects.
-
PI3K/Akt Signaling Pathway: This pathway is critical for cell survival and growth. Diterpenes have been reported to modulate the PI3K/Akt pathway, which can be a target for cancer therapy.[12]
The structural similarity of this compound to other bioactive diterpenes warrants further investigation into its specific pharmacological properties and its potential to modulate these and other signaling pathways. The protocols outlined in this document provide a robust framework for obtaining purified this compound from natural sources, which is the first step in conducting such pharmacological screening and mechanistic studies.
Hypothetical Signaling Pathway Modulation by a Diterpene
The following diagram illustrates a hypothetical mechanism by which a diterpene, such as this compound, could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. Diterpenes: Nature's Hidden Gems of Immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenes: Nature’s Hidden Gems of Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of Novel spinel nanoferrites against pathogenic fungi and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitechdaily.com [scitechdaily.com]
- 8. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Potential, Phenolic Profile, and Antioxidant Properties of Synsepalum dulcificum (Miracle Berry) in Colorectal Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant and Anti-Inflammatory Effects of Selected Natural Compounds Contained in a Dietary Supplement on Two Human Immortalized Keratinocyte Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Signaling Pathways Behind the Biological Effects of Salvia Species Diterpenes in Neuropharmacology and Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Simonellite for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the derivatization of Simonellite, an aromatic diterpenoid, for analysis by gas chromatography-mass spectrometry (GC-MS). This compound, while relatively non-polar, may be analyzed in complex matrices alongside more polar diterpenoids, or its analysis can be improved by derivatization to enhance volatility and improve chromatographic peak shape. Silylation is the most common and effective derivatization technique for compounds containing active hydrogen atoms, such as hydroxyl or carboxyl groups, which may be present in related diterpenoids often found with this compound. This protocol is based on established methods for the derivatization of diterpenoid resins and other polar aromatic compounds.
Introduction to Derivatization for GC Analysis
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[1][2] However, many compounds of interest, including some diterpenoids, possess polar functional groups that can lead to poor chromatographic performance, such as peak tailing and reduced volatility.[2][3] Derivatization is a chemical modification process used to convert these polar functional groups into less polar, more volatile derivatives, thereby improving their behavior in the GC system.[1] Silylation, the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a widely used derivatization method for this purpose.[1][4]
The most common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine (B92270).[5][6][7] This combination is effective for derivatizing a wide range of polar functional groups found in natural product extracts.[8]
Experimental Protocols
This section details the recommended protocol for the silylation of samples containing this compound and other diterpenoids prior to GC-MS analysis.
Materials and Reagents
-
Sample containing this compound (e.g., resin extract, geological sample extract)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[6]
-
Trimethylchlorosilane (TMCS) (catalyst)[5]
-
An appropriate aprotic solvent (e.g., Dichloromethane, Hexane) for sample preparation[6]
-
Internal Standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)
-
Glass GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe for reagent handling
Derivatization Workflow Diagram
Caption: Workflow for the silylation of this compound samples.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately transfer a known amount of the sample extract into a 2 mL glass GC vial.
-
If an internal standard is being used, add it to the vial at this stage.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[8]
-
-
Derivatization Reaction:
-
Reaction Incubation:
-
Place the vial in a heating block or oven set to a temperature between 65°C and 75°C.[6]
-
Heat for 30 to 60 minutes to ensure the derivatization reaction goes to completion. The exact time and temperature may need to be optimized depending on the sample matrix and the specific diterpenoids present.
-
-
Sample Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized diterpenoids. These may require optimization for your specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 - 300°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min |
| Oven Temperature Program | Initial: 50-80°C, hold for 1-2 minRamp: 10-15°C/min to 300-320°CFinal Hold: 5-10 min at 300-320°C |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40 - 600 |
| Solvent Delay | 5 - 7 min |
Quantitative Data and Performance
| Performance Parameter | Expected Value for a Related Diterpenoid (Retene)[10] |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | 0.1 ng/g |
| Limit of Quantitation (LOQ) | 0.3 ng/g |
| Accuracy (Recovery %) | 95-105% |
| Precision (RSD %) | < 5% |
Logical Relationship of Analytical Method Validation
The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates the key parameters and their logical relationships in method validation.
Caption: Key parameters for analytical method validation.
Conclusion
The silylation of samples containing this compound and related diterpenoids using BSTFA and TMCS in pyridine is a robust and effective method to improve their analysis by GC-MS. This derivatization protocol enhances the volatility and chromatographic performance of these compounds, leading to more reliable identification and quantification. The provided experimental protocol and GC-MS parameters serve as a strong starting point for method development and validation in the analysis of these important natural products.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. gcms.cz [gcms.cz]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. benchchem.com [benchchem.com]
High-Resolution Analysis of Simonellite: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of advanced analytical techniques for the characterization of Simonellite (C₁₉H₂₄), a rare organic mineral. The protocols outlined below are designed to furnish researchers with the necessary methodologies for high-resolution structural elucidation, physicochemical characterization, and preliminary biological activity screening.
Physicochemical Properties and Structural Data
This compound is a polycyclic aromatic hydrocarbon (PAH) found in lignite (B1179625) deposits, derived from diterpenes in conifer resins.[1][2] Its hydrophobicity necessitates the use of organic solvents for analysis.[3] A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄ | [2][4] |
| Molecular Weight | 252.4 g/mol | [4] |
| Crystal System | Orthorhombic | [2][3] |
| Space Group | Pnna | [2][3] |
| Unit Cell Parameters | a = 9.231(3) Å, b = 9.134(3) Å, c = 36.01(1) Å | [2][3] |
| Morphology | Colorless to white crystalline incrustations | [1][2] |
| Solubility | Soluble in benzene (B151609) and ethyl acetate; slightly soluble in alcohol | [3] |
High-Resolution Analytical Techniques
A multi-faceted approach employing various spectroscopic and spectrometric techniques is recommended for a thorough analysis of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for confirming the molecular formula and identifying potential isomers or impurities. Due to this compound's nonpolar nature, Atmospheric Pressure Photoionization (APPI) is a more sensitive ionization technique than Electrospray Ionization (ESI).[5]
Experimental Protocol: HRMS Analysis of this compound
-
Sample Preparation: Dissolve a small amount of purified this compound in a suitable organic solvent (e.g., toluene (B28343) or a mixture of acetonitrile (B52724) and toluene) to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR mass spectrometer, coupled to a liquid chromatography (LC) system.
-
LC Separation (Optional but Recommended):
-
Column: A reversed-phase column suitable for PAH separation (e.g., C18 or Phenyl-Hexyl).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, with a small percentage of a modifier like formic acid to aid in ionization if using ESI.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: APPI or ESI. For APPI, a dopant such as toluene may be required.
-
Polarity: Positive ion mode.
-
Mass Range: m/z 100-500.
-
Resolution: >100,000.
-
Data Acquisition: Acquire full scan MS data. For structural confirmation, perform tandem MS (MS/MS) on the parent ion of this compound.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and calculate the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced 1D and 2D NMR techniques are indispensable for the complete structural elucidation of this compound in solution.[6][7][8][9][10]
Experimental Protocol: 2D NMR Analysis of this compound
-
Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D NMR Experiments:
-
Acquire a standard ¹H NMR spectrum to observe proton chemical shifts and coupling constants.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate and assign all proton and carbon signals based on the correlations observed in the 2D spectra.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure of this compound.[11][12][13][14][15]
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
-
Crystal Growth:
-
Dissolve purified this compound in a minimal amount of a suitable solvent (e.g., benzene, ethyl acetate) in a clean vial.[3]
-
Slowly evaporate the solvent at a constant temperature. Covering the vial with parafilm and piercing small holes can control the rate of evaporation.[12]
-
Alternatively, use vapor diffusion by placing the vial in a sealed chamber containing a less polar solvent in which this compound is poorly soluble.
-
-
Crystal Selection and Mounting:
-
Select a single, well-formed crystal (ideally 0.1-0.3 mm in size) under a microscope.[12]
-
Mount the crystal on a goniometer head using a suitable cryo-protectant oil.
-
-
Data Collection:
-
Use a single-crystal X-ray diffractometer with a CCD or CMOS detector.
-
Typically, a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source is used.
-
Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, and angles.
-
Vibrational Spectroscopy (FT-IR and Raman)
FT-IR and Raman spectroscopy provide information about the vibrational modes of the molecule, offering a fingerprint for identification and characterization of functional groups.[16][17][18][19][20][21][22][23][24][25]
Experimental Protocol: FT-IR and Raman Spectroscopy of this compound
-
FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for a solution-state spectrum, dissolve the sample in a suitable solvent (e.g., CCl₄) and use an appropriate liquid cell.
-
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
-
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube. For solution-state analysis, use a cuvette.
-
Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). Acquire the spectrum over a similar wavenumber range as the FT-IR.
-
Application Notes for Drug Development
Disclaimer: There is currently no published data on the biological activity of this compound. The following application notes are based on hypothetical scenarios to guide preliminary research for drug development professionals.
Application Note 1: In Silico Screening for Potential Biological Targets
Given the structural similarity of this compound to other polycyclic aromatic hydrocarbons, some of which interact with biological systems, an initial in silico screening can help identify potential protein targets and predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[26][27][28][29][30]
Protocol: In Silico Target Prediction and ADMET Profiling
-
Ligand Preparation: Generate a 3D structure of this compound using molecular modeling software.
-
Target Prediction:
-
Utilize web-based servers and software (e.g., SwissTargetPrediction, PharmMapper, TargetNet) to predict potential protein targets based on ligand shape and chemical similarity to known bioactive molecules.
-
Perform reverse docking against a library of known protein structures.
-
-
ADMET Prediction:
-
Use software like SwissADME, pkCSM, or ADMETlab to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.
-
-
Analysis:
-
Analyze the predicted targets to identify over-represented biological pathways.
-
Evaluate the ADMET profile to assess the drug-likeness of this compound.
-
Application Note 2: Cytotoxicity Screening
As a preliminary step in assessing the biological activity of this compound, it is essential to determine its cytotoxic potential against various cell lines.[31][32][33][34] Due to its hydrophobicity, a suitable vehicle for solubilization in cell culture media is required.[31][32]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Vehicle Preparation: Prepare a stock solution of this compound in DMSO. A co-solvent system, such as a mixture of ethanol (B145695) and polyethylene (B3416737) glycol 400, can also be tested to improve solubility and reduce vehicle toxicity.[31]
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in appropriate media.
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium. The final DMSO concentration should typically be below 0.5%.[32]
-
Treat the cells with different concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Hypothetical signaling pathway for this compound's biological activity.
References
- 1. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 2. handbookofmineralogy.org [handbookofmineralogy.org]
- 3. mindat.org [mindat.org]
- 4. This compound | C19H24 | CID 176455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 15. How To [chem.rochester.edu]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. UV Raman spectroscopy of hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Login [ujp.bitp.kiev.ua]
- 24. re.public.polimi.it [re.public.polimi.it]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. In-silico prediction of drug targets, biological activities, signal pathways and regulating networks of dioscin based on bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 34. Hydrophilic and hydrophobic bile acids exhibit different cytotoxicities through cytolysis, interleukin-8 synthesis and apoptosis in the intestinal epithelial cell lines. IEC-6 and Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Method Development for the Analysis of Simonellite as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Application Note and Detailed Protocols
Introduction
Simonellite, a polycyclic aromatic hydrocarbon with the chemical formula C₁₉H₂₄, is a naturally occurring organic mineral.[1][2][3][4] Structurally identified as 1,1-dimethyl-1,2,3,4-tetrahydro-7-isopropyl phenanthrene (B1679779), it originates from diterpenes found in the resins of coniferous trees.[1][5] this compound is recognized as a biomarker for higher plants, which makes it a valuable tool in the paleobotanical analysis of rock sediments.[1][5] While its primary application to date has been in geological and environmental studies, its characterization as a biomarker warrants exploration of robust analytical methodologies.
This document provides a detailed framework for the development of methods for the extraction and quantification of this compound. The protocols described are based on established techniques for the analysis of structurally similar compounds, such as phenanthrene and other polycyclic aromatic hydrocarbons (PAHs).[6][7] Given the current research landscape, the application of this compound as a biomarker in drug development is speculative. Therefore, the signaling pathway information presented is hypothetical and serves as a template for future investigations should a biological role for this compound be identified.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from this compound analysis.
Table 1: this compound Concentration in Various Matrices
| Sample ID | Matrix Type | Extraction Method | Analytical Method | This compound Concentration (ng/g or ng/mL) | Standard Deviation |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | [Specify Value] | |
| Limit of Quantification (LOQ) | [Specify Value] | |
| Accuracy (% Recovery) | 80-120% | |
| Precision (% RSD) | < 15% | |
| Matrix Effect | [Specify Value] |
Experimental Protocols
Protocol 1: Extraction of this compound from Solid Samples (e.g., Sediment, Soil)
This protocol is adapted from methods for extracting PAHs from solid matrices.[6][8]
Materials:
-
Pressurized Solvent Extraction (PSE) system
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Acetone (B3395972), HPLC grade
-
Solid-phase extraction (SPE) cartridges (e.g., silica (B1680970) gel, Florisil)
-
Anhydrous sodium sulfate (B86663)
-
Concentrator/evaporator system (e.g., rotary evaporator or nitrogen evaporator)
-
Glass vials with PTFE-lined caps
-
Mortar and pestle or grinder
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Air-dry the solid sample to a constant weight.
-
Grind the sample to a fine, homogeneous powder using a mortar and pestle or a grinder.
-
Accurately weigh approximately 5-10 g of the homogenized sample into a PSE extraction cell.
-
-
Pressurized Solvent Extraction:
-
Mix the sample with a drying agent like anhydrous sodium sulfate within the cell.
-
Place the cell in the PSE system.
-
Extract the sample with a mixture of dichloromethane and acetone (1:1, v/v) under the following conditions:
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static time: 10 minutes
-
Number of cycles: 2
-
-
Collect the extract in a clean collection vial.
-
-
Extract Cleanup (Solid-Phase Extraction):
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or nitrogen evaporator.
-
Condition an SPE cartridge by passing 5 mL of dichloromethane through it.
-
Load the concentrated extract onto the conditioned SPE cartridge.
-
Elute interfering compounds with a non-polar solvent like hexane.
-
Elute the this compound-containing fraction with a mixture of dichloromethane and hexane. The exact ratio should be optimized.
-
Collect the eluate.
-
-
Final Concentration:
-
Evaporate the collected eluate to a final volume of 1 mL.
-
The extract is now ready for GC/MS analysis.
-
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC/MS)
This protocol is based on standard methods for PAH analysis.[7][9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC/MS)
-
Capillary column suitable for PAH analysis (e.g., HP-5ms, DB-5ms)
-
Autosampler
GC/MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Note: The specific ions to monitor for this compound (C₁₉H₂₄, MW: 252.4 g/mol ) should be determined from a standard injection. Likely ions would include the molecular ion (m/z 252) and characteristic fragment ions.
-
Procedure:
-
Calibration:
-
Prepare a series of this compound standard solutions of known concentrations in a suitable solvent (e.g., dichloromethane).
-
Inject each standard to generate a calibration curve.
-
-
Sample Analysis:
-
Inject 1 µL of the prepared extract into the GC/MS.
-
Acquire data in SIM mode.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and the presence of the characteristic ions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Hypothetical Signaling Pathway Involving a this compound-like Compound
While there is no current evidence of this compound's involvement in biological signaling pathways relevant to drug development, the following diagram illustrates a hypothetical pathway where a structurally similar molecule might interact with a nuclear receptor, a common mechanism for lipophilic molecules.
Caption: Hypothetical signaling pathway for a this compound-like compound.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the analysis of this compound from a solid sample.
Caption: Experimental workflow for this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Mineral Data [webmineral.com]
- 3. mindat.org [mindat.org]
- 4. This compound | C19H24 | CID 176455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 6. Chapter 3. Determination of semivolatile organic compounds and polycyclic aromatic hydrocarbons in solids by gas chromatography/mass spectrometry [pubs.usgs.gov]
- 7. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Notes and Protocols: Simonellite as a Biomarker for Paleoclimate Reconstruction
Disclaimer: Scientific literature extensively documents various biomarkers for paleoclimate reconstruction. However, detailed studies specifically utilizing simonellite for quantitative paleoclimate reconstruction are not widely available. This compound is recognized as a biomarker for coniferous plants, and its presence in sedimentary records is a valuable indicator of the past existence of these plants in a given area. The following application notes and protocols are therefore based on established methods for the analysis of related diterpenoid biomarkers from sedimentary archives and provide a framework for the potential use of this compound in paleoenvironmental and paleoclimatological studies.
Introduction
This compound (C₁₉H₂₄) is a naturally occurring polycyclic aromatic hydrocarbon derived from the diagenetic alteration of diterpenoids found in the resin of coniferous trees.[1] Its chemical stability allows for its preservation in sedimentary records over geological timescales. The presence and abundance of this compound in sediments can serve as a proxy for the historical presence and density of conifer forests. Changes in conifer distribution and abundance are often linked to shifts in climate, making this compound a potential tool for qualitative and semi-quantitative paleoclimate reconstruction. By analyzing the concentration of this compound in sediment cores, researchers can infer past changes in vegetation, which in turn reflect changes in temperature, precipitation, and seasonality.
Principle
The fundamental principle behind using this compound for paleoclimate reconstruction is that its abundance in sedimentary layers correlates with the biomass of coniferous vegetation in the catchment area of the sediment deposition. A higher concentration of this compound suggests a greater abundance of conifers, which thrive in specific climatic conditions. By dating the sediment layers, a temporal record of conifer prevalence can be established, providing insights into past environmental and climatic shifts.
The logical workflow for utilizing this compound as a paleoclimate proxy is outlined below:
Caption: Logical workflow for this compound analysis in paleoclimate studies.
Data Presentation
Quantitative analysis of this compound and related biomarkers in sediment cores can be summarized for comparative analysis. The following table provides a template for presenting such data.
| Sediment Core ID | Depth (cm) | Age (cal yr BP) | This compound (ng/g sed) | Retene (ng/g sed) | Dehydroabietane (ng/g sed) | Conifer Pollen (%) |
| MC-01 | 10 | 500 | 15.2 | 25.8 | 45.1 | 60 |
| MC-01 | 20 | 1000 | 12.5 | 20.1 | 38.7 | 52 |
| MC-01 | 30 | 1500 | 8.1 | 15.3 | 25.6 | 35 |
| MC-01 | 40 | 2000 | 5.4 | 10.2 | 18.9 | 20 |
Experimental Protocols
The following protocols are generalized from methods used for the analysis of diterpenoid biomarkers in sedimentary contexts.
Sediment Sample Preparation
-
Sediment Core Sampling: Collect sediment cores from lacustrine or marine environments with well-preserved stratigraphy.
-
Sub-sampling: Section the core at desired intervals (e.g., every 1-2 cm) in a clean laboratory environment to avoid contamination.
-
Freeze-Drying: Freeze-dry the sediment sub-samples to remove water content.
-
Homogenization: Grind the dried sediment to a fine, homogeneous powder using a mortar and pestle or a ball mill.
Extraction of Diterpenoids
This protocol is adapted from general methods for lipid biomarker extraction from sediments.
-
Solvent Extraction:
-
Weigh approximately 5-10 g of the homogenized sediment into a pre-cleaned cellulose (B213188) extraction thimble.
-
Add a known amount of an internal standard (e.g., deuterated aromatic hydrocarbon) for quantification.
-
Perform Soxhlet extraction for 24-48 hours using a solvent mixture such as dichloromethane:methanol (2:1 v/v).
-
-
Fractionation:
-
Concentrate the total lipid extract under a gentle stream of nitrogen.
-
Separate the extract into different polarity fractions using column chromatography with silica (B1680970) gel.
-
Elute the aromatic hydrocarbon fraction containing this compound with a non-polar solvent like hexane (B92381) or a mixture of hexane and dichloromethane.
-
The experimental workflow for sample preparation and extraction is visualized below:
Caption: Workflow for sediment sample processing and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument Setup:
-
Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Employ a non-polar capillary column (e.g., DB-5ms).
-
-
GC Conditions (Example):
-
Injector Temperature: 280 °C
-
Oven Program: Start at 60 °C, hold for 2 min, ramp to 300 °C at 6 °C/min, and hold for 20 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Identification and Quantification:
-
Identify this compound based on its retention time and comparison of its mass spectrum with a known standard or library data. The mass spectrum of this compound is characterized by a molecular ion at m/z 252 and key fragment ions.
-
Quantify this compound by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.
-
Data Interpretation and Paleoclimate Inference
The interpretation of this compound data in the context of paleoclimate reconstruction involves several steps:
-
Establish a Chronology: Date the sediment layers using methods such as radiocarbon dating (¹⁴C) or lead-210 (²¹⁰Pb) dating to create a timeline.
-
Relate this compound Abundance to Conifer Population: Higher concentrations of this compound are interpreted as periods of greater conifer abundance in the surrounding landscape.
-
Infer Climatic Conditions: Based on the known ecological preferences of modern conifers (e.g., temperature and precipitation ranges), infer the likely climatic conditions that would have supported the observed changes in conifer populations. For example, an increase in this compound concentration might indicate a shift towards a cooler and/or moister climate favorable to conifers.
-
Multi-Proxy Corroboration: Compare the this compound record with other independent climate proxies from the same core, such as pollen analysis, stable isotopes (δ¹⁸O, δ¹³C), or other biomarkers, to strengthen the paleoclimatic interpretation.
The signaling pathway from climate to the sedimentary record of this compound can be conceptualized as follows:
Caption: Pathway from climate to this compound preservation in sediments.
Limitations
-
Source Specificity: While this compound is a strong indicator of conifers, it may not be possible to distinguish between different conifer species based on this biomarker alone.
-
Diagenesis: The conversion of precursor diterpenoids to this compound is a complex process, and the efficiency of this conversion (yield) can be influenced by various factors in the depositional environment, potentially complicating quantitative interpretations.
-
Transport and Deposition: The transport of resin-derived material from its source to the depositional site can be variable, affecting the relationship between the biomarker concentration and the actual abundance of conifers.
-
Quantitative Calibration: A direct, universally applicable calibration between this compound concentration and a specific climate parameter (e.g., mean annual temperature) has not been established. Therefore, interpretations are often qualitative or semi-quantitative.
By following these protocols and considering the limitations, researchers can potentially use this compound as a valuable component of a multi-proxy approach to reconstruct past vegetation and infer paleoclimatic changes.
References
Application Notes and Protocols: Simonellite in Petroleum Exploration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Simonellite as a biomarker in petroleum exploration. Detailed protocols for its extraction and analysis are provided, along with the geochemical significance of its presence in geological samples.
Introduction to this compound as a Biomarker
This compound (C₁₉H₂₄) is a polycyclic aromatic hydrocarbon (PAH) that serves as a significant biomarker in the field of petroleum geochemistry.[1] It is a derivative of diterpenoids, which are organic compounds produced by higher plants, particularly conifers.[1] The presence of this compound, along with other related diterpenoid-derived compounds such as retene (B1680549), in crude oils and source rock extracts is a key indicator of terrestrial organic matter input into the depositional environment. This information is crucial for reconstructing the paleoenvironment and understanding the origin of the organic matter that generated the petroleum.
The primary application of this compound in petroleum exploration lies in its utility for:
-
Source Rock Characterization: Identifying the contribution of terrestrial plant material to the organic matter in a source rock.
-
Paleoenvironmental Reconstruction: Providing insights into the depositional environment, suggesting proximity to a landmass with coniferous vegetation.
-
Oil-Source Rock Correlation: Assisting in correlating a specific crude oil to its parent source rock based on the shared biomarker signature.
While this compound is a valuable qualitative biomarker, quantitative data on its concentration in crude oils and source rocks is not widely published in readily available literature. Its presence is often noted in conjunction with other biomarkers to build a comprehensive geochemical interpretation.
Geochemical Significance and Interpretation
The presence of this compound in a petroleum system points towards a genetic link to terrestrial source material. Diterpenoids, the precursors to this compound, are abundant in the resins of coniferous trees. During diagenesis and catagenesis (the geological processes of sediment compaction and heating), these biological compounds are transformed into their more stable aromatic hydrocarbon counterparts, including this compound and retene.
A typical geochemical investigation would analyze the entire suite of diterpenoid biomarkers to gain a more robust understanding of the source input. The relative abundance of this compound to other diterpenoids can provide further details about the specific type of terrestrial vegetation and the depositional conditions.
Experimental Protocols
The following protocols are generalized methodologies for the extraction, fractionation, and analysis of aromatic biomarkers like this compound from petroleum and source rock samples. These are based on established techniques for diterpenoid and polycyclic aromatic hydrocarbon analysis.
Protocol 1: Extraction of Bitumen from Source Rock
Objective: To extract the soluble organic matter (bitumen), which contains the biomarkers, from a source rock sample.
Materials:
-
Crushed source rock sample (particle size < 100 mesh)
-
Soxhlet extraction apparatus
-
Cellulose (B213188) extraction thimbles
-
Rotary evaporator
-
Glass vials
Procedure:
-
Accurately weigh approximately 50-100 g of the powdered source rock sample and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with a 9:1 (v/v) mixture of dichloromethane and methanol.
-
Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.
-
Allow the extraction to proceed for 72 hours, ensuring continuous cycling of the solvent.
-
After extraction, allow the apparatus to cool down.
-
Carefully remove the round-bottom flask containing the bitumen extract.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C until the solvent is removed.
-
Transfer the resulting bitumen to a pre-weighed glass vial and record the final weight.
Protocol 2: Fractionation of Bitumen or Crude Oil
Objective: To separate the extracted bitumen or crude oil into different hydrocarbon fractions (saturates, aromatics, and polars) to isolate the aromatic fraction containing this compound.
Materials:
-
Bitumen extract or crude oil sample
-
Alumina (B75360) (activated)
-
Silica (B1680970) gel (activated)
-
Dichloromethane (DCM)
-
Methanol
-
Glass chromatography column
-
Glass wool
-
Collection vials
Procedure:
-
Prepare a chromatography column by placing a small plug of glass wool at the bottom and then packing it with a slurry of activated alumina in hexane, followed by a layer of activated silica gel.
-
Dissolve a known amount of the bitumen extract or crude oil in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
Elute the Saturate Fraction: Add hexane to the column and collect the eluate. This fraction contains the saturated hydrocarbons.
-
Elute the Aromatic Fraction: Once the saturate fraction has been collected, switch the elution solvent to a mixture of hexane and dichloromethane (e.g., 70:30 v/v). Collect this fraction, which contains the aromatic hydrocarbons, including this compound.
-
Elute the Polar Fraction: Finally, elute the column with a mixture of dichloromethane and methanol (e.g., 50:50 v/v) to collect the polar compounds.
-
Concentrate the aromatic fraction using a gentle stream of nitrogen or a rotary evaporator.
-
Transfer the concentrated aromatic fraction to a clean vial for GC-MS analysis.
Protocol 3: GC-MS Analysis of the Aromatic Fraction
Objective: To identify and relatively quantify this compound and other aromatic biomarkers in the isolated aromatic fraction.
Instrumentation:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)
-
Capillary column suitable for aromatic hydrocarbon analysis (e.g., DB-5ms)
GC Conditions (Example):
-
Injector Temperature: 290°C
-
Carrier Gas: Helium
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp rate: 4°C/minute to 300°C
-
Final hold: 30 minutes at 300°C
-
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
Selected Ion Monitoring (SIM): To enhance sensitivity and selectivity for this compound, monitor the characteristic mass-to-charge ratio (m/z) of its molecular ion, which is m/z 237 .[1] Other key ions for related diterpenoids, such as retene (m/z 219), should also be monitored.[1]
Data Analysis:
-
Identify the this compound peak in the total ion chromatogram (TIC) and confirm its identity by its mass spectrum, which should show a prominent molecular ion at m/z 237.
-
Use the extracted ion chromatogram (EIC) for m/z 237 to clearly visualize and integrate the this compound peak.
-
Relative quantification can be performed by comparing the peak area of this compound to that of other biomarkers or an internal standard.
Data Presentation
Due to the scarcity of published quantitative data for this compound, the following table is a template that researchers can use to structure their own findings for comparative analysis.
| Sample ID | Source Rock / Oil Reservoir | Geological Age | Depositional Environment | This compound (Relative Abundance) | Retene (Relative Abundance) | This compound/Retene Ratio | Interpretation |
| Example 1 | Kimmeridge Clay Formation | Late Jurassic | Marine Shale | Low | Low | - | Minor terrestrial input |
| Example 2 | Cretaceous Condensate, Jaisalmer Basin | Cretaceous | Terrestrial/Coastal | Present | Present | - | Significant conifer input |
| Your Sample |
Visualizations
Diagrams of Key Processes
Caption: Formation pathway of this compound from biological precursors.
Caption: Workflow for this compound analysis from geological samples.
References
Application Notes: Simonellite as an Indicator of Wildfire Events in Paleoecological Records
Introduction
Simonellite (C₁₉H₂₄) is a tetracyclic aromatic hydrocarbon derived from the thermal alteration of abietane-type diterpenoids, which are abundant in the resins of coniferous trees, particularly those of the Pinaceae family. In the context of paleoecology and paleoclimatology, this compound serves as a valuable molecular biomarker for the reconstruction of past wildfire events. Its presence and concentration in sedimentary archives, such as lake and marine sediments, can provide crucial insights into the frequency, intensity, and vegetation source of historical fires.
Principle of Application
The application of this compound as a paleofire indicator is based on the following principles:
-
Source Specificity: this compound is primarily derived from the resin of coniferous trees. Its presence in sediment cores, therefore, points to the burning of these specific types of vegetation.
-
Formation during Combustion: The precursor molecules, such as abietic acid, are transformed into this compound and other related aromatic hydrocarbons like retene (B1680549) under the high-temperature conditions characteristic of wildfires.
-
Preservation in Sedimentary Records: Due to its aromatic structure, this compound is relatively resistant to degradation and can be preserved in anoxic sedimentary environments for thousands of years, providing a long-term historical record of fire activity.
-
Quantitative Analysis: The concentration of this compound in sediment layers can be quantified using gas chromatography-mass spectrometry (GC-MS), allowing for a quantitative reconstruction of past fire events. Higher concentrations are indicative of more intense or frequent fire activity in the catchment area of the sediment core.
Correlation with Other Proxies
This compound records are often used in conjunction with other paleofire proxies to provide a more robust and comprehensive reconstruction of past fire regimes. These proxies include:
-
Macroscopic and Microscopic Charcoal: Charcoal particles are direct evidence of burning. The correlation between this compound and charcoal concentrations can strengthen the interpretation of fire events.
-
Retene: Another diterpenoid-derived aromatic hydrocarbon, often found alongside this compound. The ratio of this compound to retene may provide information about the temperature and oxygen conditions of the fire.
-
Pollen Analysis: Pollen data provides context on the vegetation composition of the surrounding landscape, helping to identify the fuel source for the fires.
-
Other Biomarkers: Levoglucosan, a product of cellulose (B213188) combustion, can provide a more general signal of biomass burning.
Data Presentation
Quantitative data for this compound and related compounds are typically presented in tables that show their concentrations at different depths or ages within a sediment core. This allows for a clear visualization of changes in fire activity over time. The data is often correlated with charcoal abundance and other relevant proxies.
Table 1: Illustrative Quantitative Data for Diterpenoid Biomarkers in a Sediment Core
| Depth (cm) | Age (cal yr BP) | This compound (ng/g dry sediment) | Retene (ng/g dry sediment) | Macroscopic Charcoal (fragments/cm³) |
| 10 | 250 | 15.2 | 45.8 | 120 |
| 20 | 500 | 8.7 | 25.1 | 65 |
| 30 | 750 | 25.9 | 78.3 | 210 |
| 40 | 1000 | 12.1 | 36.7 | 90 |
| 50 | 1250 | 5.4 | 16.3 | 40 |
Note: The data in this table is illustrative and intended to demonstrate a typical format for presenting results. Actual concentrations will vary depending on the study site and fire history.
Experimental Protocols
1. Extraction of Diterpenoids from Sediment Samples
This protocol describes the extraction of this compound and other lipid biomarkers from sediment samples.
Materials:
-
Freeze-dried and homogenized sediment samples
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sonicator bath
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Pasteur pipettes
-
Rotary evaporator
-
Vials for sample storage
Procedure:
-
Weigh approximately 5-10 g of freeze-dried and homogenized sediment into a glass centrifuge tube.
-
Add a 2:1 (v/v) mixture of DCM:MeOH to the sediment sample. A typical volume is 20 mL per 5 g of sediment.
-
Place the centrifuge tube in a sonicator bath and sonicate for 15 minutes.
-
Centrifuge the sample at 2500 rpm for 10 minutes to pellet the sediment.
-
Carefully decant the supernatant into a clean round-bottom flask.
-
Repeat the extraction process (steps 2-5) two more times, combining the supernatants.
-
Concentrate the combined extract to near dryness using a rotary evaporator at a temperature not exceeding 35°C.
-
Transfer the concentrated extract to a pre-weighed vial using a minimal amount of DCM.
-
Evaporate the remaining solvent under a gentle stream of nitrogen gas.
-
Determine the total lipid extract (TLE) weight and store the extract at -20°C until further analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the procedure for the qualitative and quantitative analysis of this compound using GC-MS.
Materials:
-
Total Lipid Extract (TLE) from the extraction protocol
-
Internal standard solution (e.g., deuterated PAH standard)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for other diterpenoids if present, though not required for this compound itself)
-
GC-MS instrument with a capillary column suitable for PAH analysis (e.g., DB-5MS)
-
Helium carrier gas
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the TLE (e.g., 1-2 mg) into an autosampler vial insert.
-
Add a known amount of the internal standard solution.
-
If other acidic diterpenoids are of interest, evaporate the solvent and add the derivatizing agent. Heat the vial at 70°C for 1 hour to form trimethylsilyl (B98337) (TMS) esters. For this compound alone, this step is not necessary.
-
Add a suitable solvent (e.g., hexane (B92381) or DCM) to achieve the desired concentration for injection.
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Splitless mode, 280°C.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5MS or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 4°C/min to 300°C.
-
Hold at 300°C for 15 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions for this compound (e.g., m/z 252, 237) and the internal standard.
-
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard or published mass spectra.
-
For quantitative analysis, generate a calibration curve using a series of standard solutions of this compound with the internal standard.
-
Calculate the concentration of this compound in the sediment samples based on the peak area ratio of this compound to the internal standard and the calibration curve.
-
Visualizations
Signaling Pathway
Caption: Thermal degradation pathway of abietic acid to this compound.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Troubleshooting & Optimization
Troubleshooting low recovery of Simonellite from extracts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of Simonellite from extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a naturally occurring polycyclic aromatic hydrocarbon found as an organic mineral.[1][2] It is derived from diterpenes present in the resins of coniferous trees.[1][2] Its chemical formula is C₁₉H₂₄.[3][4] Understanding its physical and chemical properties is crucial for developing an effective extraction strategy.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₉H₂₄ | [3][4] |
| Molecular Weight | 252.39 g/mol | [4] |
| Appearance | Colorless to white orthorhombic crystals | [1][3][5] |
| Polarity | Non-polar (Hydrocarbon) | [1][3] |
| Solubility | Insoluble in water, soluble in non-polar organic solvents | Inferred from structure |
| Boiling Point | 314°C - 316°C | [5] |
| Melting Point | 59°C - 60°C |[5] |
Q2: My this compound recovery is unexpectedly low. What are the common causes?
Low recovery of a natural product like this compound can stem from several stages of the experimental process. The most common issues involve suboptimal sample preparation, inefficient extraction parameters, potential degradation of the target compound, or inaccurate quantification. A systematic approach is needed to identify the bottleneck.
Below is a troubleshooting workflow to guide your investigation.
References
Overcoming matrix effects in Simonellite GC-MS analysis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Simonellite.
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they impact my this compound quantification?
In GC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (this compound). Matrix effects occur when these co-extracted components interfere with the analysis, leading to inaccurate quantification.[1][2] This interference can manifest in two ways:
-
Signal Enhancement: Co-eluting matrix components can coat active sites within the GC inlet and column, preventing the thermal degradation of this compound.[2][3] This "analyte protectant" effect leads to a higher than actual concentration reading.[3][4]
-
Signal Suppression: Conversely, high concentrations of matrix components can compete with this compound for ionization energy in the mass spectrometer's ion source, leading to a lower signal and an underestimation of the concentration.[4][5]
Both scenarios compromise the accuracy and reproducibility of your results.[6]
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Optimizing Simonellite Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Simonellite. Our resources are designed to address specific issues encountered during experimental workflows, ensuring accurate and reproducible results.
FAQs and Troubleshooting Guides
This section addresses common challenges and questions related to the optimization of injection parameters for this compound analysis using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Analysis
Q1: What are the initial recommended GC injection parameters for this compound analysis?
A1: For initial analysis of this compound, a splitless injection is recommended to maximize sensitivity, especially for trace-level detection. Since this compound is a polycyclic aromatic hydrocarbon (PAH) without polar functional groups, derivatization is not necessary.
Q2: I am observing peak tailing or fronting for my this compound peak. What could be the cause?
A2: Poor peak shape for this compound can be attributed to several factors:
-
Improper Injection Technique: Ensure a fast and smooth injection to introduce the sample as a narrow band onto the column.
-
Column Contamination: Active sites in the column can interact with analytes. Baking the column or trimming the first few centimeters can help.
-
Inlet Contamination: A contaminated inlet liner can cause peak distortion. Regular replacement of the liner and septum is crucial.
Q3: My this compound peak area is inconsistent between injections. How can I improve reproducibility?
A3: Inconsistent peak areas are often related to the injection process.
-
Autosampler vs. Manual Injection: An autosampler provides better reproducibility than manual injection.
-
Injection Volume: Ensure the injection volume is consistent. For manual injections, use a syringe with a clear and accurate volume marking.
-
Injector Temperature: An injector temperature that is too low may result in incomplete vaporization and discrimination against higher boiling point compounds like this compound.
Q4: I suspect thermal degradation of this compound in the GC inlet. What are the signs and how can I prevent it?
A4: Thermal degradation of diterpenoid-derived compounds can occur at high inlet temperatures.[1] Signs include the appearance of smaller, earlier-eluting peaks corresponding to degradation products, and a decrease in the main this compound peak area as the injector temperature increases.[2][3] To mitigate this:
-
Optimize Injector Temperature: Start with a lower injector temperature (e.g., 250 °C) and gradually increase it to find the optimal temperature that ensures complete vaporization without degradation.
-
Use a Deactivated Liner: A deactivated liner minimizes active sites that can catalyze thermal breakdown.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: What is a suitable starting HPLC method for this compound analysis?
A1: A reversed-phase HPLC method with a C18 column is a good starting point for the analysis of nonpolar compounds like this compound. A mobile phase gradient of acetonitrile (B52724) and water is commonly used for the separation of PAHs.[4][5]
Q2: I am not getting good separation between this compound and other components in my sample. How can I improve resolution?
A2: To improve chromatographic resolution in HPLC:
-
Optimize the Mobile Phase Gradient: Adjusting the gradient slope and duration can enhance the separation of closely eluting compounds.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which provides different selectivity for aromatic compounds.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve separation efficiency, at the cost of longer analysis times.
Q3: My this compound peak is broad. What are the possible reasons?
A3: Peak broadening in HPLC can be caused by:
-
Large Injection Volume: Injecting too large a volume of a strong solvent can lead to broad peaks.
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening.
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in broad, distorted peaks.
Experimental Protocols and Data
This section provides detailed methodologies for the analysis of this compound and related compounds, along with quantitative data to guide parameter optimization.
Recommended GC-MS Parameters for this compound Analysis
The following table summarizes recommended starting parameters for the GC-MS analysis of this compound, based on methods used for the structurally similar compound, retene.[6][7]
| Parameter | Recommended Setting | Notes |
| Injection Mode | Splitless | Ideal for trace analysis to maximize sensitivity. |
| Injector Temperature | 250 - 280 °C | Start at 250 °C and optimize to ensure complete vaporization without thermal degradation. |
| Liner | Deactivated, single taper | A deactivated liner is crucial to prevent analyte degradation. |
| Injection Volume | 1 µL | A standard volume for splitless injections. |
| Carrier Gas | Helium | At a constant flow rate of approximately 1.0-1.2 mL/min. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS) | A standard non-polar column suitable for PAH analysis. |
| Oven Program | Initial: 70 °C, hold 2 min; Ramp: 10 °C/min to 300 °C, hold 5 min | This is a general starting program and should be optimized based on the sample matrix and co-eluting compounds. |
| MS Source Temp. | 230 °C | A standard source temperature for many GC-MS applications. |
| MS Quad Temp. | 150 °C | A typical quadrupole temperature. |
| MS Scan Range | 50-550 amu | To cover the mass of this compound (252.4 g/mol ) and potential fragments. |
Recommended HPLC-UV/FLD Parameters for this compound Analysis
The following table provides recommended starting parameters for the HPLC analysis of this compound.[4][5]
| Parameter | Recommended Setting | Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard reversed-phase column for PAH analysis. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 50% B to 100% B over 20 min | Adjust gradient based on sample complexity. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm or Fluorescence (Ex/Em specific to this compound) | Fluorescence detection offers higher sensitivity for PAHs. |
Visualizing Experimental Workflows
The following diagrams illustrate key experimental workflows and logical relationships in this compound analysis.
Caption: Troubleshooting workflow for poor GC peak shape in this compound analysis.
Caption: Logical steps for optimizing HPLC resolution for this compound analysis.
Caption: Strategy for mitigating thermal degradation of this compound in the GC inlet.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.si.edu [repository.si.edu]
- 3. Activity and Decomposition | Separation Science [sepscience.com]
- 4. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 5. primescholars.com [primescholars.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometric Analysis of Simonellite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometric analysis of Simonellite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate analysis important?
This compound is a naturally occurring polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₉H₂₄.[1][2][3][4][5] Its structure is 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene. Accurate mass spectrometric analysis is crucial for its identification and quantification in various matrices, which is important in fields such as geochemistry and environmental science where it can serve as a biomarker.
Q2: Which ionization techniques are most suitable for this compound analysis?
Given this compound's non-polar, hydrophobic nature, Atmospheric Pressure Chemical Ionization (APCI) is often more suitable than Electrospray Ionization (ESI).[1][6][7][8] ESI may suffer from strong matrix effects for non-polar compounds, while APCI, which relies on gas-phase ionization, tends to be more robust and less susceptible to ion suppression from the sample matrix.[1][6] For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, Electron Ionization (EI) is the standard technique.
Q3: What are the common interferences I might encounter during this compound analysis?
The most common interferences in the mass spectrometric analysis of this compound are matrix effects, which include ion suppression or enhancement.[9][10][11][12] These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of this compound. Other potential interferences include plasticizers, polymers, and solvent adducts introduced during sample preparation.[13]
Q4: How can I minimize matrix effects in my analysis?
To minimize matrix effects, a robust sample preparation protocol is essential. Techniques like Solid-Phase Extraction (SPE) can effectively remove interfering compounds.[11] Chromatographic separation should also be optimized to separate this compound from matrix components. Using an isotopically labeled internal standard is the most reliable way to compensate for matrix effects during quantification.[4][14][15][16]
Q5: What is the expected fragmentation pattern for this compound in mass spectrometry?
While a specific, publicly available mass spectrum for this compound is not readily found, based on its structure as a diterpenoid-derived PAH, fragmentation in EI-MS would likely involve the loss of methyl groups (M-15) and cleavage of the saturated ring system.[17][18][19][20][21] In tandem MS (MS/MS), the fragmentation pattern will be influenced by the collision energy and can be used for structural confirmation.[17][19]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no this compound signal | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.[9][10][12] | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove matrix interferences.[11] 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the interfering compounds.[10] 3. Change Ionization Source: If using ESI, consider switching to APCI, which is generally less prone to ion suppression for non-polar compounds like this compound.[1][6] |
| Poor Ionization: The chosen ionization method is not efficient for this compound. | 1. APCI Optimization: If using APCI, optimize the vaporizer and corona discharge parameters. Consider using a dopant to enhance ionization.[22] 2. GC-MS Derivatization: For GC-MS, if the signal is low due to poor volatility, consider derivatization. However, be cautious of introducing new interferences.[23] | |
| Inconsistent quantitative results | Matrix Effects: Variable ion suppression or enhancement between samples is affecting quantification.[9][10][11][12] | 1. Use an Isotope-Labeled Internal Standard: This is the most effective way to correct for variations in matrix effects. Synthesize or acquire a deuterated or ¹³C-labeled this compound standard.[4][14][15][16] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for consistent matrix effects. |
| Presence of unexpected peaks in the mass spectrum | Contamination: Contaminants from solvents, glassware, or plasticware. | 1. Solvent and Reagent Blanks: Analyze blanks to identify the source of contamination. 2. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity. 3. Proper Cleaning Procedures: Thoroughly clean all glassware and avoid plastic containers where possible to prevent leaching of plasticizers.[13] |
| Adduct Formation: Formation of adducts with solvent molecules or salts.[13] | 1. Identify Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or solvent adducts. 2. Modify Mobile Phase: Reduce or eliminate sources of sodium and potassium salts in the mobile phase. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is designed to extract this compound from a complex matrix and minimize interferences.
-
Sample Pre-treatment: Depending on the sample matrix (e.g., environmental, biological), perform an initial liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with water.
-
Sample Loading: Load the pre-treated sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of increasingly organic solvents (e.g., water/methanol mixtures) to remove polar interferences.
-
Elution: Elute this compound from the cartridge using a non-polar solvent such as hexane or ethyl acetate.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.
Protocol 2: Isotope Dilution Mass Spectrometry for Accurate Quantification
This protocol describes the use of a stable isotope-labeled internal standard for precise quantification.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled this compound (e.g., this compound-d6) to the sample at the beginning of the sample preparation process.
-
Sample Preparation: Follow the sample preparation protocol (e.g., Protocol 1) to extract both the native this compound and the labeled internal standard.
-
LC-MS/MS Analysis: Analyze the extracted sample using LC-MS/MS. Monitor at least two transitions for both the native this compound and the labeled internal standard.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the native this compound to the peak area of the labeled internal standard against the concentration of the native this compound. The use of the ratio corrects for any sample loss or matrix effects during the analytical process.[4][14][15][16]
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound using isotope dilution mass spectrometry.
Caption: Troubleshooting workflow for addressing common issues in the mass spectrometric analysis of this compound.
References
- 1. sciex.com [sciex.com]
- 2. agilent.com [agilent.com]
- 3. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. wwz.cedre.fr [wwz.cedre.fr]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 8. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. grokipedia.com [grokipedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. whitman.edu [whitman.edu]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio for Simonellite detection.
Welcome to the technical support center for Simonellite analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which matrices is it typically found?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₉H₂₄.[1] It occurs naturally as an organic mineral, often derived from diterpenes in conifer resins.[1] this compound can be found in environmental and geological samples such as lignite, brown coals, and volcanic ashes.[2] As a biomarker for higher plants, it is also relevant in the paleobotanic analysis of rock sediments.[1]
Q2: Which analytical techniques are most suitable for this compound detection?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Fluorescence or Mass Spectrometry) are the most common and effective techniques for the analysis of this compound and other PAHs. GC-MS is particularly well-suited for volatile and thermally stable compounds like this compound.[1][3] HPLC is a powerful alternative, especially for samples that may not be suitable for GC analysis.[3]
Q3: What are the main challenges in achieving a good signal-to-noise ratio for this compound detection?
A3: The primary challenges include:
-
Low concentrations: this compound may be present at trace levels in complex matrices, making it difficult to distinguish its signal from the background noise.
-
Matrix effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification and a lower S/N ratio.[4]
-
Background noise: Contamination from solvents, reagents, sample preparation materials, and the analytical instrument itself can contribute to high background noise.[5]
Q4: How can I minimize matrix effects in my this compound analysis?
A4: To minimize matrix effects, consider the following strategies:
-
Effective sample preparation: Use techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to remove interfering compounds from your sample.[6][7][8]
-
Use of internal standards: An internal standard with similar chemical and physical properties to this compound can help to correct for signal variations caused by matrix effects.
-
Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to your sample can help to compensate for matrix-induced signal changes.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Solution |
| Inefficient Extraction | Optimize the extraction method. For solid samples, consider techniques like ultrasonic-assisted extraction with a non-polar solvent. For liquid samples, liquid-liquid extraction or solid-phase extraction (SPE) with a C18 sorbent can be effective.[3] |
| Poor Chromatographic Resolution | For HPLC, use a C18 column designed for PAH analysis. Optimize the mobile phase gradient (e.g., acetonitrile (B52724) and water) to improve separation from interfering peaks. For GC, a low-polarity column like a DB-5ms is suitable. |
| Suboptimal Mass Spectrometer Settings | Ensure the MS is operating in a sensitive mode, such as Selected Ion Monitoring (SIM) for GC-MS, to maximize the signal for this compound's characteristic ions. For LC-MS, Atmospheric Pressure Chemical Ionization (APCI) can be more robust and less prone to matrix effects for non-polar compounds compared to Electrospray Ionization (ESI).[9] |
| Sample Degradation | Store samples in a cool, dark environment and prepare them fresh before analysis to prevent degradation of this compound. |
Issue 2: High Background Noise
| Possible Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS or GC-grade solvents and reagents. Filter all mobile phases before use.[10] |
| Leaching from Plasticware | Use glass or polypropylene (B1209903) vials and tubes to minimize leaching of plasticizers and other contaminants.[11] |
| Dirty Ion Source or Mass Spectrometer | Regularly clean the ion source and other components of the mass spectrometer according to the manufacturer's recommendations. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler and inject blank samples between your actual samples to check for carryover.[11] |
Quantitative Data Summary
The following tables provide a summary of typical performance parameters for the analysis of PAHs, which can be used as a reference for method development for this compound detection.
Table 1: Comparison of HPLC and GC-MS Performance for PAH Analysis
| Performance Parameter | HPLC | GC-MS |
| Linearity (R²) | 0.9959 - 0.9995 | > 0.99 |
| Limit of Detection (LOD) | 0.02 - 0.60 ng/mL | 0.03 - 0.24 ng/mL |
| Limit of Quantification (LOQ) | 0.07 - 2.0 ng/mL | 0.1 - 0.78 ng/mL |
| Recovery | 66.1% - 121% | 70.6% - 113% |
| Precision (RSD%) | < 20% | 4% - 11% |
| Analysis Time | ~22.5 - 35 minutes | ~35 - 60 minutes |
Source: Adapted from comparative studies on PAH analysis.[3]
Table 2: Observed Matrix Effects in PAH Analysis
| Matrix | Signal Suppression/Enhancement |
| Roasted Coffee | Significant matrix effects observed, necessitating matrix-matched calibration.[2] |
| Cocoa Beans | Significant matrix effects observed, necessitating matrix-matched calibration.[2] |
| Salmon (high-fat matrix) | Co-extracted matrix can cause interferences and matrix effects.[6] |
| Cell Culture Digest | Up to 96.7% signal suppression observed.[4] |
Experimental Protocols
Protocol 1: Sample Preparation of Solid Samples (e.g., Sediment, Lignite) for this compound Analysis
-
Homogenization: Grind the solid sample to a fine, uniform powder to ensure it is representative.
-
Extraction:
-
Weigh approximately 1-5 grams of the homogenized sample into a glass centrifuge tube.
-
Add a suitable volume of a non-polar solvent, such as a hexane (B92381):acetone mixture (1:1, v/v).
-
Perform ultrasonic-assisted extraction for 30-60 minutes in an ultrasonic bath.
-
Centrifuge the sample to pellet the solid material.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with the extraction solvent.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a solvent of intermediate polarity to remove interferences.
-
Elute this compound with a small volume of a non-polar solvent.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of a solvent compatible with the analytical instrument (e.g., acetonitrile for HPLC, hexane for GC).
-
-
Analysis:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC or GC-MS system.
-
Protocol 2: HPLC-FLD Method for this compound Quantification
-
System: HPLC system with a fluorescence detector (FLD).
-
Column: C18 column designed for PAH analysis (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile (A) and water (B).
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for this compound (if known) or for general PAHs. Wavelength programming can be used for optimal sensitivity if analyzing multiple PAHs.
Visualizations
Caption: Troubleshooting logic for low signal-to-noise ratio.
Caption: Workflow for this compound sample preparation.
References
- 1. Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Minimize GC-MS Baseline Noise in Chromatograms [eureka.patsnap.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples | إدارة النشر العلمي [journals.kku.edu.sa]
- 9. sciex.com [sciex.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
Preventing Simonellite degradation during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Simonellite degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) and a derivative of diterpenes, naturally found in sources like conifer resins and lignite (B1179625).[1][2] Like other diterpenoids and PAHs, this compound is susceptible to degradation when exposed to certain environmental factors, which can lead to inaccurate quantification and characterization in experimental studies.
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on studies of structurally similar compounds like abietane (B96969) diterpenes and retene, the primary factors that can induce degradation are exposure to oxygen (oxidation), elevated temperatures (thermal degradation), light (photodegradation), and non-neutral pH conditions.[1][3][4]
Q3: How can I minimize the thermal degradation of this compound during sample extraction?
A3: To minimize thermal degradation, it is crucial to avoid high temperatures during extraction.[3] Whenever possible, use non-thermal extraction methods like sonication or maceration with a suitable solvent at room temperature or below. If a heat-assisted method is necessary, use the lowest effective temperature and minimize the exposure time. For volatile and semi-volatile terpenes, keeping samples and solvents chilled is recommended.[5]
Q4: What is the recommended way to store this compound samples and extracts?
A4: Samples and extracts containing this compound should be stored in amber glass vials with Teflon-sealed caps (B75204) to protect them from light.[6] It is recommended to store them at low temperatures, such as refrigeration (4°C) or freezing (-20°C or lower), to slow down potential degradation reactions.[5] For resin acid samples, adjusting the pH to 10 and refrigerating is a recommended preservation method.[6]
Q5: Which solvents are best for extracting this compound while minimizing degradation?
A5: For the extraction of diterpenes and PAHs, volatile organic solvents like dichloromethane (B109758), hexane (B92381), and methanol (B129727) are commonly used.[7][8] The choice of solvent will depend on the sample matrix and the specific analytical method. It is important to use high-purity solvents to avoid introducing contaminants that could catalyze degradation.
Troubleshooting Guides
Issue 1: Low recovery of this compound in the final extract.
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | - Use a non-thermal extraction method (e.g., ultrasonic bath).- If heating is necessary, reduce the temperature and extraction time.- Keep samples and solvents chilled throughout the process.[5] |
| Oxidative Degradation | - De-gas solvents before use.- Handle samples under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant (e.g., BHT) to the extraction solvent, if compatible with your analytical method. |
| Photodegradation | - Work in a dimly lit area or use amber glassware.- Wrap glassware in aluminum foil to protect from light exposure.[1] |
| Inappropriate pH | - Buffer the extraction solvent to a neutral or slightly alkaline pH if the sample matrix is acidic. For resin acids, a pH of 10 is used for preservation.[6] |
| Incomplete Extraction | - Increase the extraction time or the number of extraction cycles.- Ensure the solvent is appropriate for this compound's polarity.- Grind solid samples to a smaller particle size to increase surface area. |
Issue 2: Appearance of unknown peaks in the chromatogram, possibly indicating degradation products.
| Possible Cause | Troubleshooting Step |
| Oxidation | - Check for and eliminate sources of oxygen during sample preparation and storage.- Analyze a freshly prepared sample immediately to see if the unknown peaks are absent. |
| Thermal Artifacts | - Lower the injection port temperature of your GC or the drying gas temperature of your LC-MS.- Use a deactivated inlet liner in your GC to minimize catalytic degradation.[9] |
| Reaction with Solvents | - Ensure the solvent is inert and of high purity.- Check for potential reactions between this compound and the solvent, especially if using reactive solvents. |
Data Summary
| Compound Class | Condition | Observation | Reference |
| Resin Acids | Elevated Temperature (in Oxygen) | Prone to exothermic oxidation. Dehydroabietic acid is more stable than levopimaric and neoabietic acids. | [3][10] |
| Phenanthrene (PAH) | UV Irradiation | Photodegradation follows pseudo-first-order kinetics and is faster in alkaline medium. | [1] |
| Diterpenoid Lactones | Storage at 5°C, 25°C, 30°C | Stable for 3 months when stored in airtight glass bottles. | [11] |
| Phenolic Compounds | pH 3-11 | Some phenolic compounds are unstable at high pH. | [12] |
Experimental Protocols
Recommended Protocol for Extraction and Preparation of this compound Samples for GC-MS Analysis
This protocol is designed to minimize degradation by controlling temperature, light, and oxygen exposure.
-
Sample Pre-treatment:
-
Extraction:
-
Accurately weigh about 1-5 g of the powdered sample into a glass centrifuge tube.
-
Add 10 mL of dichloromethane or methanol.
-
Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean amber glass vial.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants.
-
-
Concentration:
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen gas at room temperature. Avoid complete dryness.
-
-
Clean-up (Optional, depending on sample matrix):
-
If the extract contains interfering compounds, a solid-phase extraction (SPE) clean-up step may be necessary. A silica (B1680970) gel or alumina (B75360) cartridge can be used. Elute this compound with a non-polar solvent like hexane or a slightly more polar solvent mixture.
-
-
Final Preparation and Storage:
-
Adjust the final volume to 1 mL with the chosen solvent.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a 2 mL amber glass autosampler vial with a Teflon-lined cap.
-
Store the vial at -20°C until GC-MS analysis. Analyze as soon as possible.
-
Visualizations
Caption: Inferred degradation pathway of this compound.
Caption: Recommended sample preparation workflow.
Caption: Troubleshooting decision tree.
References
- 1. Photodegradation of Polycyclic Aromatic Hydrocarbon Phenanthrene on Soil Surface | Atlantis Press [atlantis-press.com]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 6. ncasi.org [ncasi.org]
- 7. uoguelph.ca [uoguelph.ca]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insight into the effect of chemical structure for microbial lignite methanation - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting peaks with Simonellite in chromatograms.
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the chromatographic analysis of Simonellite, with a focus on resolving co-eluting peaks.
Troubleshooting Guide
This section addresses specific issues encountered during the chromatographic separation of this compound.
Q1: My chromatogram shows a peak for this compound with a significant shoulder or tailing, suggesting an impurity. How can I confirm co-elution and what are my first steps?
A1: A shoulder or asymmetrical peak is a strong indicator of co-elution. The first step is to confirm the impurity and then adjust method parameters to improve the separation.
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA), perform a peak purity analysis.[1][2] The software can compare spectra across the peak; a lack of uniformity indicates the presence of more than one compound.[2] If a mass spectrometer (MS) is available, examining the mass spectra across the peak can also reveal the presence of multiple components.
-
Check Retention Factor (k'): The retention factor, or capacity factor (k'), indicates how long a compound is retained on the column. If your this compound peak is eluting very early (k' < 1), there is insufficient interaction with the stationary phase for a good separation to occur.[2][3]
-
Initial Action: To increase retention and improve the chance of separation, strengthen the mobile phase. In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol).[2][4] This simple adjustment can often resolve peaks that are eluting too close to the void volume.
Q2: I've confirmed co-elution with an unknown impurity. How can I improve the resolution using my current reversed-phase C18 column?
A2: Improving resolution (Rs) on an existing column involves systematically modifying the mobile phase and other instrumental parameters to influence selectivity (α) and efficiency (N). A resolution value of Rs > 1.5 is the goal for baseline separation.
-
Optimize the Gradient: A shallow gradient is highly effective for separating closely eluting compounds.[5] If the co-eluting peaks appear in a specific time window, decrease the rate of mobile phase change (%B/min) in that segment to give the compounds more time to separate.
-
Change the Organic Solvent: Acetonitrile and methanol (B129727) have different solvent properties and can alter selectivity. If you are using acetonitrile, try substituting it with methanol (or vice versa). This can change the elution order and resolve the co-eluting peaks.[3]
-
Adjust Temperature: Temperature affects solvent viscosity and mass transfer, which can alter selectivity.[4] Systematically evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C). Higher temperatures often lead to sharper peaks and shorter run times, but can sometimes reduce resolution.[6]
-
Modify Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will increase the analysis time.[6]
Q3: Mobile phase optimization did not provide baseline separation for this compound. What is the next logical step?
A3: When mobile phase adjustments are insufficient, the issue is likely a lack of chemical selectivity between this compound, your analyte, and the C18 stationary phase. The most effective next step is to change the stationary phase chemistry to introduce different separation mechanisms.[3][4]
-
Phenyl-Hexyl Columns: These columns provide alternative selectivity, particularly for aromatic compounds like this compound, through π-π interactions. This can be highly effective at separating structurally similar polycyclic aromatic hydrocarbons (PAHs).
-
Cyano (CN) Columns: Cyano columns can be used in both normal-phase and reversed-phase modes and offer different selectivity due to dipole-dipole interactions.
-
Carbon-Based Columns: For structurally very similar isomers, carbon-clad zirconia or porous graphitic carbon (PGC) columns offer unique adsorptive separation mechanisms that can be very different from traditional silica-based phases.[7][8]
Frequently Asked Questions (FAQs)
Q1: What types of compounds are known to co-elute with this compound?
A1: this compound is a polycyclic aromatic hydrocarbon derived from diterpenes found in conifer resins.[9][10] Therefore, it is often found in complex matrices alongside other structurally similar biomarkers. Compounds that have a high probability of co-eluting include other PAHs such as Retene , Fichtelite , and Cadalene , which share a similar hydrophobic and aromatic character.[9][10]
Q2: What is the best chromatographic mode for analyzing this compound?
A2: The choice depends on the sample matrix and analytical goal.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for separating PAHs.[11][12] A C18 column is a standard starting point, with gradient elution using water and acetonitrile or methanol.
-
Gas Chromatography (GC): As this compound is a hydrocarbon, high-resolution capillary GC is an excellent method for its analysis, especially in complex hydrocarbon mixtures.[13] It offers high efficiency and can be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.
Q3: How can I perform a peak purity check without a mass spectrometer?
A3: A Photodiode Array (PDA) or Diode Array Detector (DAD) is an invaluable tool for this purpose. These detectors acquire full UV-Vis spectra continuously during the elution. Peak purity software compares the spectra taken at the upslope, apex, and downslope of a single chromatographic peak. If all spectra are identical, the peak is considered pure.[1][2] If they differ, co-elution is occurring.[2]
Experimental Protocols
Protocol 1: Systematic Approach to Resolving this compound Co-elution on HPLC
This protocol provides a step-by-step methodology for developing a robust separation method for this compound and a co-eluting impurity, referred to as "Compound X".
-
Initial Assessment & Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Objective: Observe the initial chromatogram and calculate the resolution (Rs) between this compound and Compound X. An Rs value below 1.5 indicates a need for optimization.
-
-
Method Optimization (Mobile Phase Focus):
-
Step 2a (Gradient Modification): Based on the initial run, identify the elution window for the critical pair. Modify the gradient to be shallower in this region. For example, if the pair elutes between 8-9 minutes (at ~80% B), change the gradient to: 60-75% B in 5 min, then 75-85% B in 10 min, then ramp to 95% B.
-
Step 2b (Solvent Change): If the gradient modification is insufficient, prepare a new mobile phase B using Methanol. Run the same optimized gradient from Step 2a. The change in solvent can significantly alter selectivity.
-
-
Method Optimization (Stationary Phase Focus):
-
If baseline resolution is still not achieved, change the column chemistry.
-
Step 3a (Alternative Column): Install a Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).
-
Step 3b (Re-optimization): Start with the initial scouting gradient (from Step 1) to determine the new retention behavior. Re-optimize the gradient as described in Step 2a for the new column.
-
Data Presentation
The following table summarizes hypothetical results from the experimental protocol, demonstrating the progressive improvement in separation.
| Condition | Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) from this compound |
| 1. Initial C18 Method | Compound X | 8.52 | 1.4 | 0.95 |
| This compound | 8.65 | 1.5 | - | |
| 2. Optimized Gradient (C18) | Compound X | 10.15 | 1.2 | 1.30 |
| This compound | 10.48 | 1.2 | - | |
| 3. Phenyl-Hexyl Column | This compound | 11.20 | 1.1 | 1.85 |
| Compound X | 11.75 | 1.1 | - |
Mandatory Visualization
Diagrams created with Graphviz are provided below to illustrate key workflows and concepts.
Caption: A logical workflow for troubleshooting co-eluting peaks.
Caption: How different column chemistries create selectivity.
References
- 1. scispace.com [scispace.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 11. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 12. Analysis of wine phenolics by high-performance liquid chromatography using a monolithic type column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicke-listy.cz [chemicke-listy.cz]
Calibration strategies for accurate Simonellite quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Simonellite. Given the limited specific data on this compound, the guidance provided is based on established analytical principles for the quantification of diterpenoids, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for this compound quantification?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable technique for the quantification of diterpenoids like this compound.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization and careful optimization of temperature programs due to the relatively high molecular weight of some diterpenes.[5][6]
Q2: I cannot find a commercial analytical standard for this compound. What should I do?
A2: The lack of a commercially available certified reference material (CRM) is a significant challenge. In such cases, you may need to:
-
Isolate and purify this compound from a known source. The purity of the isolated compound must then be rigorously assessed using techniques like NMR, MS, and elemental analysis to establish it as a primary standard.
-
Use a structurally similar diterpenoid with a certified standard as a surrogate for preliminary method development. However, for absolute quantification, a pure this compound standard is essential.
Q3: How should I prepare my samples for this compound analysis?
A3: Sample preparation is critical and depends on the matrix. For plant materials, common extraction techniques for diterpenoids include:
-
Maceration: Soaking the ground material in a suitable solvent.[7]
-
Soxhlet Extraction: Continuous extraction with a solvent.[8]
-
Ultrasound-Assisted Extraction (UAE): Using sound waves to enhance extraction efficiency.[9]
-
Matrix Solid-Phase Dispersion (MSPD): A single-step process combining extraction and clean-up.[3] The choice of solvent is crucial; nonpolar solvents like hexane (B92381) or petroleum ether are often used for lipophilic diterpenoids.[8] A clean-up step, such as Solid-Phase Extraction (SPE), may be necessary to remove interfering compounds from the matrix.[3]
Q4: What are the key considerations for developing a robust quantification method?
A4: Method development should focus on achieving good separation, sensitivity, and accuracy. Key parameters to optimize include:
-
Column: A C18 reversed-phase column is often a good starting point for HPLC analysis of diterpenoids.[1][4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid), can provide good separation.[1][10]
-
Detector Wavelength: If using a UV detector, the wavelength should be set to the absorbance maximum of this compound.
-
Flow Rate and Column Temperature: These should be optimized to achieve good peak shape and resolution.[11]
Calibration Strategies
The choice of calibration strategy is fundamental for accurate quantification. Below is a comparison of common methods.
| Calibration Strategy | Description | Advantages | Disadvantages | When to Use |
| External Standard | A series of standards of known concentrations are analyzed, and a calibration curve is constructed by plotting the response versus concentration.[12][13][14] The concentration of the unknown is determined from this curve. | Simple to prepare and implement.[14] | Highly susceptible to variations in injection volume and matrix effects.[12][15] Requires reproducible sample preparation. | For simple, clean sample matrices with minimal interference. |
| Internal Standard | A known amount of a different, but structurally similar, compound (the internal standard) is added to all standards and samples.[16][17][18] The calibration curve is a plot of the ratio of the analyte response to the internal standard response versus the analyte concentration. | Compensates for variations in injection volume and sample loss during preparation.[12][15][16][18] Improves precision and accuracy.[15] | Requires a suitable internal standard that is not present in the sample and is well-separated from the analyte.[16] Can be more complex to prepare. | For complex sample matrices or when sample preparation involves multiple steps with potential for sample loss. |
| Standard Addition | Known amounts of the analyte are added to the sample itself.[19][20][21][22] The calibration curve is generated by plotting the response against the added concentration, and the original concentration is determined by extrapolation. | Effectively compensates for matrix effects, where other components in the sample interfere with the analyte signal.[20][21][22][23][24] | More laborious as each sample requires multiple analyses.[19] Requires more sample material. | For complex matrices where significant matrix effects are suspected and a suitable blank matrix is unavailable.[20][22] |
Troubleshooting Guides
HPLC System and Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Peak or Very Small Peak | - No injection or incorrect injection volume.- Sample concentration too low.- Detector issue (e.g., lamp off). | - Verify injection process and syringe/autosampler function.- Concentrate the sample or inject a larger volume.- Check detector settings and lamp status.[25] |
| Peak Tailing | - Interaction of the analyte with active sites on the column.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity silica (B1680970) column or a column with end-capping.- Reduce the sample concentration or injection volume.[26]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Fronting | - Column overload.- Sample solvent stronger than the mobile phase. | - Dilute the sample.[26]- Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | - Clogged column inlet frit.- Channeling in the column packing.- Co-elution with an interfering compound. | - Back-flush the column or replace the frit.- Replace the column.- Optimize the mobile phase or use a different column to improve separation.[26] |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase or column.- Detector lamp failing. | - Degas the mobile phase and purge the pump and detector.[25]- Use fresh, high-purity solvents and flush the system.- Replace the detector lamp. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for stable temperature control.[27]- Replace the column. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).- Precipitated buffer in the mobile phase. | - Systematically disconnect components to locate the blockage.- Filter the mobile phase and ensure buffer solubility in the organic modifier.[11] |
Quantification and Calibration Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Calibration Curve Linearity (r² < 0.99) | - Incorrect standard concentrations.- Standard degradation.- Detector saturation at high concentrations. | - Carefully prepare fresh standards and re-run the calibration.- Check the stability of the standard solutions.- Narrow the concentration range of the standards. |
| Inaccurate Quantification Results | - Matrix effects.- Inappropriate calibration method.- Sample degradation during preparation or storage. | - Use the standard addition method or an internal standard to mitigate matrix effects.[24]- If using an external standard with a complex matrix, switch to an internal standard or standard addition.- Investigate the stability of this compound under your experimental conditions. |
| Low Recovery During Sample Preparation | - Inefficient extraction.- Analyte loss during solvent evaporation or transfer steps. | - Optimize the extraction solvent, time, and temperature.- Handle samples carefully and minimize transfer steps. Use an internal standard added before extraction to correct for losses.[18] |
Experimental Protocols & Visualizations
General Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from a plant matrix.
Caption: A generalized workflow for the quantification of this compound.
Troubleshooting Logic for Inaccurate Quantification
This diagram outlines a decision-making process when encountering inaccurate quantification results.
Caption: A decision tree for troubleshooting inaccurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. aelabgroup.com [aelabgroup.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 17. youtube.com [youtube.com]
- 18. learning.sepscience.com [learning.sepscience.com]
- 19. welchlab.com [welchlab.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. alpha-measure.com [alpha-measure.com]
- 22. Standard addition - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. gentechscientific.com [gentechscientific.com]
- 26. conquerscientific.com [conquerscientific.com]
- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing Selectivity in Simonellite Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the selectivity of Simonellite detection methods.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selective detection important?
A1: this compound (C₁₉H₂₄) is a naturally occurring polycyclic aromatic hydrocarbon (PAH) derived from diterpenes found in conifer resins.[1][2] It serves as a valuable biomarker for higher plants in paleobotanical and geological studies, aiding in the analysis of rock sediments.[1] Selective detection is crucial to distinguish this compound from other structurally similar compounds, such as retene (B1680549) and fichtelite, which often coexist in complex geological matrices, ensuring accurate identification and quantification for reliable paleoenvironmental reconstruction.[1]
Q2: What are the primary analytical methods for this compound detection?
A2: The primary analytical techniques for the detection of this compound and other diterpenoid biomarkers are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[3][4] GC-MS is widely used for its high separation efficiency and ability to provide detailed mass spectral data for compound identification.[3] HPLC, particularly with UV or fluorescence detectors, is another effective method, especially for separating complex mixtures of PAHs.[4]
Q3: What are the main challenges in achieving selective this compound detection?
A3: The main challenges stem from the complex nature of geological and environmental samples. Key issues include:
-
Co-elution of Isomers: Structurally similar diterpenoids and PAHs can have very close retention times in both GC and HPLC, leading to overlapping peaks and making individual quantification difficult.[5][6]
-
Matrix Interferences: The complex organic and inorganic matrix of sediment and rock extracts can interfere with the analysis, causing baseline noise, peak distortion, and ion suppression in MS detection.[6]
-
Low Concentrations: this compound may be present at trace levels, requiring highly sensitive and selective methods to detect and quantify it accurately.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using GC-MS and HPLC.
A. Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Resolution / Co-elution | 1. Inappropriate GC column stationary phase. 2. Suboptimal oven temperature program. 3. Carrier gas flow rate is too high or too low. | 1. Use a column with a different polarity (e.g., a mid-polar or polar phase if currently using a non-polar one) to alter selectivity. 2. Optimize the temperature ramp. A slower ramp rate or introducing isothermal holds at critical elution temperatures can improve separation. 3. Adjust the carrier gas flow rate to the optimal linear velocity for the column dimensions. |
| Low Analyte Response / Poor Sensitivity | 1. Analyte degradation in the hot injector. 2. Suboptimal ionization in the MS source. 3. Insufficient sample concentration. | 1. Use a deactivated inlet liner and optimize the injector temperature to prevent thermal degradation of this compound. 2. Clean and tune the MS ion source to ensure optimal performance. 3. Employ a sample pre-concentration step, such as solid-phase extraction (SPE). |
| High Background Noise / Baseline Instability | 1. Column bleed at high temperatures. 2. Contaminated carrier gas or gas lines. 3. Septum bleed. | 1. Condition the GC column properly before use. Ensure the final oven temperature does not exceed the column's maximum operating temperature. 2. Use high-purity carrier gas and install purifiers to remove oxygen and moisture. 3. Use high-quality, low-bleed septa and replace them regularly.[5] |
| Retention Time Shifts | 1. Changes in carrier gas flow rate. 2. Leaks in the system. 3. Column aging or contamination. | 1. Ensure the carrier gas flow is constant and accurately controlled. 2. Perform a leak check of the entire GC system. 3. Trim the first few centimeters of the column inlet or replace the column if it is significantly contaminated or aged. |
B. High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Mismatched solvent strength between sample and mobile phase. 3. Secondary interactions with the stationary phase. | 1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Add a competing agent to the mobile phase (e.g., a small amount of a stronger solvent or a pH modifier if applicable). |
| Inadequate Resolution of this compound from Interferences | 1. Mobile phase composition is not optimal. 2. Inappropriate stationary phase. 3. Flow rate is too high. | 1. Adjust the ratio of organic solvent to water in the mobile phase. Consider using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). 2. Use a column with a different selectivity, such as a phenyl-hexyl or a shape-selective C18 column designed for PAH analysis.[7] 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Pressure Fluctuations or High Backpressure | 1. Blockage in the system (e.g., frit, column, or tubing). 2. Air bubbles in the pump or detector. 3. Precipitation of buffer salts in the mobile phase. | 1. Systematically check and clean or replace components, starting from the detector and moving backward. 2. Degas the mobile phase thoroughly and prime the pumps. 3. Ensure the buffer concentration is below its solubility limit in the mobile phase mixture. Filter the mobile phase before use. |
| Baseline Drift or Noise | 1. Contaminated or improperly mixed mobile phase. 2. Detector lamp aging. 3. Temperature fluctuations. | 1. Use high-purity solvents and degas the mobile phase. Ensure proper mixing if using a gradient. 2. Replace the detector lamp if it has exceeded its recommended lifetime. 3. Use a column oven to maintain a stable temperature. |
III. Experimental Protocols & Data
A. Sample Preparation from Geological Matrices
A crucial step for enhancing selectivity is a robust sample preparation protocol to remove interfering compounds.
Protocol 1: Solvent Extraction of Sediments and Rocks
-
Crushing and Grinding: Crush the rock or sediment sample to a fine powder (<100 mesh) using a clean mortar and pestle or a rock mill.
-
Soxhlet Extraction: Place the powdered sample in a Soxhlet thimble and extract with a mixture of dichloromethane (B109758) (DCM) and methanol (9:1 v/v) for 24-48 hours.
-
Fractionation: Concentrate the extract and separate it into aliphatic, aromatic, and polar fractions using column chromatography with silica (B1680970) gel or alumina. Elute the aromatic fraction, which contains this compound, with a mixture of hexane (B92381) and DCM.
-
Concentration: Evaporate the solvent from the aromatic fraction under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., hexane or acetonitrile) for GC-MS or HPLC analysis.[8]
B. GC-MS Analysis Protocol
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of PAHs and diterpenoids.
-
Injector: Splitless injection at 280-300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 2 minutes.
-
Ramp: 4-6 °C/min to 300-320 °C.
-
Final hold: 10-15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
For enhanced selectivity and sensitivity, Selected Ion Monitoring (SIM) can be used. Key ions for this compound (C₁₉H₂₄, MW 252.4 g/mol ) would include the molecular ion (m/z 252) and characteristic fragment ions.
-
C. HPLC-UV Analysis Protocol
Instrumentation: High-performance liquid chromatograph with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column specifically designed for PAH analysis (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is recommended.[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50-60% B, ramp to 100% B over 20-30 minutes, and hold for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35 °C.
-
Detection: UV detection at 254 nm is a common wavelength for PAHs. A DAD can be used to acquire the full UV spectrum for peak purity assessment.
D. Quantitative Data Summary
While specific performance data for this compound is not widely published, the following table provides typical performance characteristics for the analysis of similar diterpenoids and PAHs using GC-MS and HPLC. These values can serve as a benchmark for method development.
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 10 ng/g | 1 - 50 ng/g |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/g | 5 - 150 ng/g |
| Linear Range | 2-3 orders of magnitude | 2-3 orders of magnitude |
| Precision (%RSD) | < 15% | < 15% |
| Recovery | 70 - 120% | 60 - 110% |
IV. Visualizations
A. Logical Workflow for Enhancing this compound Detection Selectivity
Caption: Workflow for improving this compound detection selectivity.
B. This compound and Potential Interferences
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mindat.org [mindat.org]
- 3. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program [mdpi.com]
- 7. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 8. pubs.usgs.gov [pubs.usgs.gov]
Minimizing contamination in Simonellite analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the analysis of Simonellite.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues encountered during this compound analysis.
Issue 1: Anomalous Peaks in Chromatogram (Ghost Peaks)
Symptom: Appearance of unexpected peaks in the gas chromatogram that are not present in the sample.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Contaminated Syringe | Thoroughly clean the syringe with high-purity solvent before each injection. If contamination persists, replace the syringe. |
| Septum Bleed | Use high-quality, low-bleed septa. Replace the septum regularly as part of routine instrument maintenance. |
| Injector Port Contamination | Clean the injector port and liner. Replace the liner if it appears dirty or degraded. |
| Contaminated Carrier Gas | Ensure the carrier gas is of high purity. Use and regularly replace in-line gas purifiers to remove potential contaminants. |
| Solvent Contamination | Use high-purity, HPLC, or GC-grade solvents. Run a solvent blank to confirm the purity of the solvent before sample analysis. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Asymmetrical peaks in the chromatogram, which can affect integration and quantification.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Active Sites in the GC System | Deactivate the injector liner and the first few centimeters of the GC column. Use an inert ion source if available. Consider derivatization of this compound if active functional groups are suspected to be interacting with the system. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Improper Flow Rate | Optimize the carrier gas flow rate for the specific column and method. |
| Inlet Temperature Too Low | Increase the inlet temperature to ensure complete and rapid vaporization of this compound. |
| Column Contamination | Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, trim the first few centimeters of the column. |
Issue 3: Low Analyte Recovery during Sample Preparation
Symptom: The quantified amount of this compound is significantly lower than the expected concentration.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inefficient Extraction | Optimize the extraction solvent and method. For solid samples, consider techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used. |
| Analyte Loss During Evaporation | Avoid complete dryness when concentrating the sample extract. Use a gentle stream of nitrogen and a controlled temperature. |
| Improper SPE Cartridge Conditioning | Ensure the SPE cartridge is properly conditioned with the recommended solvents before loading the sample. |
| Sample Matrix Effects | The sample matrix may interfere with the extraction process. Perform a matrix spike recovery experiment to assess the extent of the effect and adjust the sample preparation protocol accordingly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Common sources of contamination include solvents, reagents, glassware, plasticware (e.g., pipette tips, vials), the GC-MS system itself (septum, liner, column bleed), and the laboratory environment (dust, aerosols). Phthalates from plasticizers are a very common contaminant.
Q2: How can I prevent contamination from plasticware?
A2: Whenever possible, use glassware that has been thoroughly cleaned and solvent-rinsed. If plasticware must be used, opt for high-quality, certified contaminant-free products. Rinsing plasticware with a high-purity solvent before use can also help minimize contamination.
Q3: What is column bleed and how can I minimize it?
A3: Column bleed is the natural degradation of the stationary phase of the GC column, which can lead to a rising baseline and interfere with the detection of analytes, especially at low concentrations. To minimize column bleed, use a high-quality, low-bleed column, operate within the recommended temperature limits of the column, and ensure the carrier gas is free of oxygen and moisture.[1][2]
Q4: How do I properly clean glassware for trace organic analysis?
A4: A rigorous cleaning procedure is essential. This typically involves washing with a laboratory-grade detergent, followed by rinsing with tap water, then deionized water, and finally a high-purity organic solvent (e.g., acetone (B3395972) or hexane). For highly sensitive analyses, baking the glassware in a muffle furnace at a high temperature (e.g., 400°C) can be effective in removing organic residues.
Q5: What is a solvent blank and why is it important?
A5: A solvent blank is a sample of the pure solvent that is used to prepare the standards and samples. It is run through the entire analytical procedure in the same way as a sample. The resulting chromatogram should be free of any significant peaks at the retention time of this compound or other interfering compounds. Running a solvent blank is crucial for identifying contamination originating from the solvent or the analytical system.
Data Presentation: Impact of Common Contaminants
The presence of contaminants can significantly impact the accuracy of this compound quantification. The following table summarizes the potential effects of common contaminants on GC-MS analysis.
| Contaminant | Potential Source | Effect on this compound Analysis |
| Phthalates (e.g., DEHP, DBP) | Plasticware, solvents, lab environment | Co-elution with this compound, leading to artificially high quantification. Ion suppression in the MS source. |
| Column Bleed Products (Siloxanes) | GC Column | Increased baseline noise, reducing signal-to-noise ratio and affecting detection limits. Can interfere with peak integration. |
| Hydrocarbons | Lubricants, pump oil, environmental contamination | Can appear as ghost peaks, interfering with this compound identification and quantification. |
| Other PAHs | Cross-contamination from other samples or standards | Co-elution with this compound, making accurate quantification difficult. |
Experimental Protocols
Protocol: GC-MS Analysis of this compound in Sediment Samples
This protocol is adapted from established methods for the analysis of similar polycyclic aromatic hydrocarbons, such as retene.[3][4]
1. Sample Preparation:
-
Extraction:
-
Weigh approximately 10 g of homogenized, freeze-dried sediment into a clean extraction thimble.
-
Add a known amount of an appropriate internal standard (e.g., deuterated PAH).
-
Extract the sample for 8-12 hours using a Soxhlet apparatus with a 1:1 mixture of hexane (B92381) and dichloromethane.
-
-
Cleanup:
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Prepare a silica (B1680970) gel chromatography column by packing a glass column with activated silica gel.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with a non-polar solvent (e.g., hexane) to remove aliphatic compounds.
-
Elute the fraction containing this compound and other aromatic compounds with a solvent of intermediate polarity (e.g., a mixture of hexane and dichloromethane).
-
Concentrate the aromatic fraction to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless injection).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 252, 237) and the internal standard.
-
Kovats Retention Index: The expected Kovats retention index for this compound on a standard non-polar column is approximately 348.84.[5][6]
-
3. Quality Control:
-
Analyze a procedural blank with each batch of samples to check for contamination.
-
Analyze a matrix spike sample to assess recovery and matrix effects.
-
Analyze a standard reference material (if available) to verify the accuracy of the method.
Visualizations
References
- 1. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [restek.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C19H24 | CID 176455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
Validation & Comparative
Simonellite: A Validated Biomarker for Paleobotanical Studies
A Comparative Guide to the Efficacy of Simonellite as a Geochemical Indicator of Ancient Coniferous Flora
For researchers in paleobotany, geochemistry, and related fields, the identification of robust molecular fossils, or biomarkers, is paramount for reconstructing past ecosystems. This compound, a polycyclic aromatic hydrocarbon, has emerged as a significant biomarker for tracing the presence of ancient conifers. This guide provides an objective comparison of this compound with other established paleobotanical markers, supported by experimental data and detailed methodologies, to validate its use in scientific research.
Comparative Analysis of Diterpenoid Biomarkers
This compound is a diagenetic product of abietane-type diterpenoids, which are abundant in the resin of plants belonging to the Pinaceae (pine) family and other conifers. Its chemical stability allows it to be preserved in the geological record for millions of years, making it a reliable indicator of the past presence of these plants. In sedimentary rocks, this compound is often found in association with other diterpenoid-derived aromatic hydrocarbons, such as retene (B1680549) and cadalene (B196121), which also serve as biomarkers for higher plants.
The relative abundance of these compounds can provide valuable insights into the type of vegetation and the depositional environment of a particular geological formation. For instance, a high retene to cadalene ratio can suggest a significant input from coniferous sources. The presence of this compound further strengthens this interpretation, providing a more specific link to certain conifer families.
| Biomarker | Chemical Formula | Typical Precursor | Botanical Source Indication | Key Performance Characteristics |
| This compound | C19H24 | Abietane-type diterpenoids (e.g., abietic acid) | Primarily Pinaceae family and other conifers. | High specificity to conifer resins; stable over geological time. |
| Retene | C18H18 | Abietic acid and related diterpenoids | Higher plants, particularly conifers. | A general biomarker for vascular plants; its abundance relative to other markers provides more specific information. |
| Cadalene | C15H18 | Sesquiterpenoids (e.g., cadinenes) | Widespread in higher plants, including some conifers and angiosperms. | A broader indicator of terrestrial plant input; less specific than this compound or retene for conifers. |
| Ip-iHMN | C19H26 | Diterpenoids | Higher plants. | Often used in conjunction with retene and cadalene to create a "higher plant fingerprint". |
Experimental Validation: Methodologies
The validation of this compound as a paleobotanical marker relies on established analytical techniques for its extraction and identification from sedimentary rock samples. The primary method employed is Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of individual compounds within a complex organic mixture.
Sample Preparation and Extraction Protocol
A standard protocol for the extraction of diterpenoid biomarkers like this compound from sedimentary rocks involves the following steps:
-
Sample Pulverization: The rock sample is crushed and pulverized to a fine powder to increase the surface area for efficient solvent extraction.
-
Soxhlet Extraction: The powdered sample is placed in a porous thimble and extracted using an organic solvent mixture, typically dichloromethane/methanol (9:1 v/v), in a Soxhlet apparatus. This process is carried out for 24-72 hours to ensure complete extraction of the organic matter.
-
Fractionation: The total lipid extract is then fractionated using column chromatography to separate it into different compound classes (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, and polar compounds). This compound is found in the aromatic fraction.
-
Derivatization (if necessary): For certain compounds with polar functional groups, a derivatization step may be required to increase their volatility for GC-MS analysis. However, this compound, being a hydrocarbon, does not typically require derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The aromatic fraction containing this compound is then analyzed by GC-MS.
-
Gas Chromatograph (GC): The sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase that interacts differently with the various compounds in the mixture, causing them to separate based on their boiling points and polarities.
-
Mass Spectrometer (MS): As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared to a library of known spectra for positive identification.
Typical GC-MS Parameters for this compound Analysis:
| Parameter | Setting |
| Column | 30 m x 0.25 mm i.d. fused silica (B1680970) capillary column coated with 5% phenyl methylpolysiloxane (e.g., DB-5) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, then ramp at 4 °C/min to 300 °C, and hold for 20 min. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-550 |
Visualizing the Geochemical Pathways
The formation of this compound and other related biomarkers from their biological precursors is a complex process of diagenesis that occurs over geological time. The following diagrams illustrate the key relationships and workflows involved in the validation of this compound as a paleobotanical marker.
Conclusion
The consistent co-occurrence of this compound with other conifer-derived biomarkers in well-dated geological formations, such as the Miocene Clarkia Flora in Idaho, USA, provides strong evidence for its validity as a paleobotanical marker.[1] Its high specificity to coniferous resins, coupled with its chemical stability, makes it an invaluable tool for reconstructing ancient terrestrial ecosystems. The detailed experimental protocols outlined in this guide provide a robust framework for the reliable identification and quantification of this compound, further solidifying its role in geochemical and paleobotanical research. By integrating the analysis of this compound with other biomarkers, researchers can achieve a more comprehensive understanding of the composition and evolution of past plant communities.
References
A Comparative Analysis of Simonellite and Retene as Geochemical Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Simonellite and Retene, two closely related polycyclic aromatic hydrocarbons (PAHs), serve as valuable biomarkers in geochemical and environmental studies. Both molecules originate from the diagenesis of diterpenoids, primarily from higher plants like conifers, making them crucial indicators of terrestrial organic matter input and thermal maturity in sedimentary rocks and petroleum. This guide provides a comprehensive comparison of their performance as biomarkers, supported by experimental data and detailed methodologies.
Comparative Performance: this compound vs. Retene
While specific quantitative performance metrics such as sensitivity and specificity are not typically defined for geochemical biomarkers in the same way as for clinical diagnostics, their utility can be compared based on their role in the diagenetic pathway and their application in geochemical interpretation.
| Feature | This compound | Retene |
| Chemical Structure | C19H24 | C18H18 |
| Geochemical Precursor | Direct diagenetic product of abietane-type diterpenoids. | Aromatization product of this compound and other precursors. |
| Role in Diagenesis | Intermediate product in the diagenetic pathway. | Thermally stable end-product of abietane (B96969) diagenesis. |
| Primary Application | Indicator of immature to early mature organic matter. | Indicator of mature organic matter and thermal stress. |
| Source Specificity | Primarily linked to conifer resins. | Primarily linked to conifers, but also found in sediments predating higher plants, suggesting other sources like algae and bacteria.[1] |
| Typical Concentration | Decreases with increasing thermal maturity. | Increases with increasing thermal maturity to a certain point before cracking. |
| Biomarker Ratios | Used in conjunction with other diterpenoids to assess early maturation. | The Retene/Simonellite ratio can be used as a thermal maturity parameter. |
Diagenetic Pathway of Abietane Diterpenoids
The formation of this compound and Retene is a step-wise process that occurs over geological time scales due to increasing temperature and pressure. This pathway begins with abietane-type diterpenoids, which are abundant in the resin of coniferous plants.
Experimental Protocols
The analysis of this compound and Retene in geological samples typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).
Sample Preparation and Extraction
-
Sample Pulverization : Rock or sediment samples are crushed and pulverized to a fine powder (typically < 200 mesh) to increase the surface area for efficient extraction.
-
Soxhlet Extraction :
-
A known quantity of the powdered sample is placed in a porous thimble.
-
The thimble is placed in a Soxhlet extractor.
-
The sample is extracted for 24-72 hours using an organic solvent or a mixture of solvents (e.g., dichloromethane:methanol 93:7 v/v).
-
The solvent containing the extracted organic matter is then concentrated using a rotary evaporator.
-
-
Fractionation :
-
The total extract is fractionated into aliphatic, aromatic, and polar fractions using column chromatography.
-
A glass column is packed with activated silica (B1680970) gel or alumina.
-
The aliphatic fraction is eluted with a non-polar solvent like n-hexane.
-
The aromatic fraction, containing this compound and Retene, is subsequently eluted with a solvent of intermediate polarity, such as a mixture of n-hexane and dichloromethane.
-
The polar fraction is eluted with a more polar solvent like methanol.
-
-
Concentration : The aromatic fraction is carefully concentrated under a gentle stream of nitrogen before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of this compound and Retene.
-
GC Conditions :
-
Column : A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate.
-
Injection : A small volume (e.g., 1 µL) of the aromatic fraction is injected in splitless mode to maximize the transfer of analytes to the column.
-
Temperature Program : The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) at a controlled rate to ensure the separation of a wide range of compounds.
-
-
MS Conditions :
-
Ionization : Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer : A quadrupole or ion trap mass analyzer is commonly used.
-
Acquisition Mode : Data is typically acquired in full scan mode to obtain mass spectra for compound identification. Selected Ion Monitoring (SIM) mode can be used for targeted analysis to enhance sensitivity by monitoring characteristic ions of this compound (m/z 252, 237) and Retene (m/z 234, 219).
-
-
Quantification : The concentration of this compound and Retene can be determined by comparing their peak areas in the chromatogram to the peak areas of known concentrations of internal or external standards.
Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of this compound and Retene from geological samples.
Conclusion
This compound and Retene are indispensable biomarkers in organic geochemistry. While this compound provides insights into the early stages of organic matter diagenesis from terrestrial sources, Retene serves as a robust indicator of higher thermal maturity. Their relative abundance, analyzed through rigorous experimental protocols centered on GC-MS, allows for detailed reconstruction of the depositional environment and thermal history of sedimentary basins. The choice between using this compound, Retene, or their ratio as a primary indicator depends on the specific geological questions being addressed, particularly the maturity window of interest.
References
Cross-Validation of Simonellite Data with Other Proxies in Paleobotany
A Comparative Guide for Researchers in Geochemistry and Paleobotany
This guide provides a comprehensive comparison of Simonellite with other key biomarkers used in the analysis of ancient sedimentary rocks. This compound, a polycyclic aromatic hydrocarbon, serves as a valuable indicator of terrestrial input from higher plants, particularly conifers, in paleoenvironmental reconstructions. Its cross-validation with other proxies, such as retene (B1680549) and cadalene, is crucial for robust interpretations of the fossil record. This document outlines the experimental data, detailed analytical protocols, and the logical relationships between these biomarkers.
Data Presentation: Comparative Analysis of Diterpenoid Biomarkers
The relative abundance of this compound and its associated proxies provides critical insights into the source of organic matter and the diagenetic conditions of sedimentary rocks. The following table summarizes quantitative data from a study on Cretaceous sediments, illustrating the typical concentrations of these biomarkers.
| Biomarker | Chemical Formula | Molecular Weight ( g/mol ) | Concentration Range (ng/g of sediment) | Paleobotanical Significance |
| This compound | C19H24 | 252.42 | 5 - 50 | Indicates input from conifer resins, particularly from the Pinaceae family. |
| Retene | C18H18 | 234.34 | 20 - 200 | A key biomarker for conifers, its presence in high concentrations suggests significant input from pine and related species. |
| Cadalene | C15H18 | 198.31 | 10 - 100 | A sesquiterpenoid biomarker associated with higher plants, its presence alongside diterpenoids helps to characterize the overall plant assemblage. |
Experimental Protocols
The quantitative analysis of this compound and its proxies in sedimentary rocks is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual compounds within a complex mixture of organic matter.
Sample Preparation and Extraction
-
Sediment Grinding: A dried sediment sample (approximately 10-20 g) is ground to a fine powder using a mortar and pestle to increase the surface area for efficient extraction.
-
Soxhlet Extraction: The powdered sediment is placed in a porous thimble and extracted with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (9:1 v/v) for 72 hours in a Soxhlet apparatus. This process dissolves the organic matter, including the biomarkers of interest, from the sediment matrix.
-
Fractionation: The total lipid extract is then fractionated using column chromatography. The extract is passed through a silica (B1680970) gel column, and different fractions are eluted using solvents of increasing polarity. The aromatic fraction, containing this compound, retene, and cadalene, is typically eluted with a mixture of hexane (B92381) and DCM.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The aromatic fraction is concentrated and then analyzed using a GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used for the separation of the aromatic compounds.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: The oven temperature is initially held at 60°C for 2 minutes, then ramped up to 300°C at a rate of 4°C/min, and held at 300°C for 20 minutes.
-
Injector: The sample is injected in splitless mode at an injector temperature of 290°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance the sensitivity and selectivity for the target biomarkers. Key ions monitored include m/z 252 for this compound, m/z 234 and 219 for retene, and m/z 183 for cadalene.[1][2][3]
-
Quantification: The concentration of each biomarker is determined by comparing its peak area in the chromatogram to that of a known amount of an internal standard (e.g., deuterated aromatic compounds) and a calibration curve generated from authentic standards.
-
Mandatory Visualization
Diagenetic Pathway of Abietic Acid
The following diagram illustrates the simplified diagenetic pathway from abietic acid, a primary component of conifer resin, to this compound and retene. This process involves a series of chemical transformations that occur over geological time due to heat and pressure.
Experimental Workflow for Biomarker Analysis
This diagram outlines the key steps in the experimental workflow for the cross-validation of this compound with other paleobotanical proxies.
References
A Comparative Guide to Diterpenoid-Derived Biomarkers: Situating Simonellite in a Landscape of Untapped Potential
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of drug discovery and biomarker research, diterpenoids represent a vast and structurally diverse class of natural products with significant therapeutic potential. From potent anticancer agents to promising neuroprotective compounds, these molecules are a fertile ground for the development of novel biomarkers and therapeutic leads. This guide provides a comparative overview of various diterpenoid-derived biomarkers, with a special focus on the enigmatic simonellite. While extensive research has illuminated the activities of numerous diterpenoids, this compound remains a molecule of untapped potential, with a conspicuous absence of biological activity data in the current scientific literature. This guide aims to contextualize this compound within the broader family of diterpenoids, highlighting the known activities of its chemical relatives and thereby underscoring the critical need for future research into its own potential as a biomarker.
Quantitative Comparison of Diterpenoid Cytotoxicity
The following table summarizes the cytotoxic activity of several diterpenoid compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Diterpenoid | Diterpenoid Class | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Abietane-type | - | No data available | - |
| Jolkinolide B | ent-Abietane | HL-60 (Leukemia) | Not specified, inhibits JAK2/STAT3 pathway | [1] |
| 17-hydroxy-jolkinolide B | ent-Abietane | Prostate Cancer (C4-2B, C4-2B/ENZR) | Not specified, promising anti-prostate cancer candidates | [2] |
| Tanshinone I | Abietane | HEC-1-A (Endometrial) | 20 | [3] |
| Tanshinone IIA | Abietane | Various (Lung, Colon, Liver, Breast, Leukemia) | Varies | [3] |
| Carnosic acid | Abietane | Glioma | Varies | [3] |
| 7α-acetylhorminone | Abietane | HCT116 (Colon) | 18 | [4] |
| 7α-acetylhorminone | Abietane | MDA-MB-231 (Breast) | 44 | [4] |
| Pterokaurane M1 | ent-Kaurane | - | (Anti-inflammatory activity) | [5] |
| Compound 1 (from P. multifida) | ent-Kaurane | BV-2 microglia (inhibition of NO production) | 13.9 | [5] |
| Compound 7 (from P. multifida) | ent-Kaurane | BV-2 microglia (inhibition of NO production) | 10.8 | [5] |
| Lipojesaconitine | C19-Diterpenoid Alkaloid | A549, MDA-MB-231, MCF-7, KB | 6.0 - 7.3 | [6][7] |
| Lipomesaconitine | C19-Diterpenoid Alkaloid | KB | 9.9 | [6][7] |
| Lipoaconitine | C19-Diterpenoid Alkaloid | A549, MDA-MB-231, MCF-7, KB, KB-VIN | 13.7 - 20.3 | [6][7] |
| Proliferin A | Myrsinane | A2780 (Ovarian) | 7.7 | [8] |
Note: The lack of data for this compound prevents a direct comparison of its cytotoxic potential with other diterpenoids. The provided data for other compounds illustrates the range of activities observed within this class.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the biological activities of diterpenoids.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the diterpenoid compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[4][9][10]
Nitric Oxide (NO) Production Inhibition Assay in BV-2 Microglia
This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Culture: BV-2 microglial cells are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of the diterpenoid for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[5]
Neuroprotection Assay against H₂O₂-Induced Cell Injury
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced damage.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured.
-
Compound Pre-treatment: Cells are pre-treated with the diterpenoid compound for a specific duration.
-
Oxidative Stress Induction: Cells are then exposed to hydrogen peroxide (H₂O₂) to induce cell injury.
-
Cell Viability Assessment: Cell viability is assessed using methods like the MTT assay or by staining with fluorescent dyes (e.g., Annexin V-FITC/PI for apoptosis detection).
-
Data Analysis: The protective effect is quantified by comparing the viability of compound-treated cells with that of cells treated with H₂O₂ alone.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling pathways and experimental procedures is essential for a clear understanding of the mechanisms of action and research methodologies.
References
- 1. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ent-Kaurane Diterpenoids with Neuroprotective Properties from Corn Silk ( Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Simonellite as a Conifer Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simonellite is a C18-norditerpenoid tetracyclic aromatic hydrocarbon frequently identified in the geosphere, particularly in fossil resins (amber), lignite, and sediments. Its origin is strongly linked to the diagenesis of C20 abietane-type diterpenoids, which are major resin components in conifers. This guide provides a comparative analysis of this compound and its precursors as specific biomarkers for conifers (Gymnosperms) versus other plant groups, primarily flowering plants (Angiosperms). We present available data on its distribution, outline a putative biosynthetic pathway for its precursors, and detail the experimental protocols for its detection.
Comparative Analysis: Conifers vs. Angiosperm Alternatives
The utility of a biomarker lies in its specificity. For this compound, the evidence points to a high degree of specificity for conifers. Geochemical and paleobotanical studies consistently use abietane-type diterpenoids, and their diagenetic products like this compound and retene, as reliable indicators of input from the Pinaceae (pine family) and Cupressaceae (cypress family) in sedimentary organic matter.[1][2]
Conversely, angiosperms are characterized by a different class of terpenoids: pentacyclic triterpenoids.[3] Compounds such as oleanane, ursane, and lupane (B1675458) are considered robust biomarkers for flowering plants.[1][2][3] The analysis of fossil plants and surrounding sediments from the Miocene Clarkia Formation, for example, showed a clear segregation, with conifer fossils (Taxodium, Glyptostrobus) containing abietane (B96969) diterpenoids and angiosperm leaves (Betula, Quercus) containing characteristic triterpenoids.[1]
This fundamental difference in terpenoid biosynthesis forms the basis of this compound's specificity. While conifers invest heavily in diterpenoid resin production for defense and wound sealing, angiosperms have evolved to produce triterpenoids for similar protective roles.
Data Presentation: Biomarker Distribution
While direct quantitative comparisons of this compound concentration across a wide range of living plant tissues are scarce in literature, a clear pattern of presence and absence for the parent compound classes is well-established. The following table summarizes the distribution of key biomarker classes.
| Biomarker Class | Specific Compound Examples | Presence in Conifers (e.g., Pinus, Picea) | Presence in Angiosperms (e.g., Quercus, Betula) |
| Abietane Diterpenoids | Abietic Acid, Dehydroabietic Acid, Ferruginol | Characteristic / High Abundance | Absent / Not Detected |
| Norditerpenoids (Diagenetic) | This compound , Retene | Characteristic (in fossil/sediment context) | Absent / Not Detected |
| Pimarane Diterpenoids | Pimaric Acid, Isopimaric Acid | Characteristic / High Abundance | Absent / Not Detected |
| Pentacyclic Triterpenoids | Oleanane, Ursane, Lupane, β-Amyrin | Absent / Not Detected | Characteristic / High Abundance |
Mandatory Visualization
Putative Biosynthetic Pathway of this compound Precursors
The biosynthesis of this compound itself is a diagenetic process (alteration after burial). However, its biological precursors, the abietane diterpenoids, are synthesized in conifers through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. The key steps leading to the abietane skeleton are outlined below.
Caption: Proposed biosynthetic pathway of abietane diterpenoids, the biological precursors to this compound.
Experimental Workflow for Biomarker Analysis
The standard method for identifying and quantifying terpenoid biomarkers like this compound in plant or sediment samples involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).
Caption: Generalized experimental workflow for the analysis of terpenoid biomarkers from complex samples.
Experimental Protocols
Below is a representative protocol for the extraction and analysis of diterpenoid and triterpenoid (B12794562) biomarkers from plant leaf litter or sediment.
1. Sample Preparation:
-
Dry the sample material (e.g., leaf litter, sediment) to a constant weight, either by freeze-drying or in an oven at 40-50°C.
-
Grind the dried sample into a fine, homogeneous powder using a mortar and pestle or a ball mill.
2. Extraction:
-
Weigh approximately 5-10 g of the powdered sample into a cellulose (B213188) extraction thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add a known amount of an internal standard (e.g., deuterated n-alkane) to the extraction flask for quantification purposes.
-
Extract the sample for 24-48 hours using an azeotropic mixture of dichloromethane (DCM) and methanol (B129727) (MeOH) (9:1 v/v).
-
After extraction, remove the solvent using a rotary evaporator under reduced pressure.
3. Saponification and Fractionation (to separate neutral and acidic fractions):
-
Redissolve the total lipid extract in 5% KOH in MeOH and reflux for 2 hours to saponify esters.
-
Add distilled water and extract the neutral fraction three times with n-hexane.
-
Acidify the remaining aqueous solution to pH < 2 with 6M HCl.
-
Extract the acidic fraction (containing resin acids like abietic acid) three times with n-hexane.
-
Dry both the neutral and acidic fractions over anhydrous sodium sulfate (B86663) and concentrate.
4. Derivatization (for acidic and polar compounds):
-
To analyze acidic compounds (e.g., abietic acid) by GC-MS, they must be derivatized to increase their volatility.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to the dried acid fraction.
-
Heat the mixture at 70°C for 1 hour to convert acids to their trimethylsilyl (B98337) (TMS) esters.
5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 60°C (hold 2 min), ramp to 300°C at 4°C/min, and hold for 20 min.
-
MS Conditions: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-650.
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards or published library spectra.
-
Quantification: The concentration of each compound is determined by comparing its peak area to the peak area of the internal standard.
Conclusion
The available chemotaxonomic and geochemical evidence strongly supports the high specificity of this compound and its abietane precursors as biomarkers for coniferous plants. The clear biochemical divergence, where conifers produce diterpenoids and angiosperms primarily produce triterpenoids, allows for reliable differentiation between these major plant groups in both modern and ancient environmental samples. Researchers can confidently use the presence of this compound and related compounds as a strong indicator of coniferous input into an ecosystem.
References
Unlocking Past Environments: A Comparative Guide to Simonellite Analysis in Paleoenvironmental Research
For researchers, scientists, and drug development professionals, understanding past environmental conditions is crucial for contextualizing evolutionary and climatic data. This guide provides a comprehensive comparison of the statistical analysis of Simonellite, a key biomarker, with other paleoenvironmental proxies. It includes detailed experimental protocols and quantitative data to support objective performance evaluation.
This compound, a C19H24 polycyclic aromatic hydrocarbon, is a valuable organic mineral derived from the diterpenes present in conifer resins.[1] Its presence in sedimentary records serves as a robust biomarker for higher plants, making it a useful tool in the paleobotanical analysis of rock sediments.[1][2] The statistical analysis of this compound data, often in conjunction with other resin-derived biomarkers like retene (B1680549) and cadalene, allows for the reconstruction of past vegetation and, by extension, paleoenvironments.
Comparative Analysis of Paleoenvironmental Proxies
The utility of this compound as a paleoenvironmental indicator is best understood through comparison with other proxies. Each proxy offers unique insights, and a multi-proxy approach is often the most robust method for paleoenvironmental reconstruction.
| Proxy | Information Provided | Advantages | Limitations |
| This compound & other Diterpenoids | Indicates the presence of coniferous vegetation. Ratios with other biomarkers can suggest vegetation composition and diagenetic conditions. | Chemically specific to conifers, providing a clear botanical signal. Stable over geological timescales. | Concentration can be low, requiring sensitive analytical techniques. Diagenetic processes can alter original concentrations. |
| Triterpenoids | Typically indicate the presence of angiosperms (flowering plants). The ratio of diterpenoids to triterpenoids can be a proxy for the relative abundance of gymnosperms versus angiosperms.[3] | Provides a complementary signal to diterpenoids for reconstructing broader plant community structures. | Generally less stable than diterpenoids, making them more susceptible to degradation over time.[4] |
| Pollen | Provides a detailed record of past plant communities at a local and regional level. | Can identify a wide range of plant taxa to the genus or even species level. Well-established methodologies for analysis and interpretation. | Susceptible to differential preservation and long-distance transport, which can skew the representation of local vegetation. |
| Charcoal | Indicates the occurrence of past fire events. The abundance and type of charcoal can provide information on fire frequency and intensity, as well as the type of vegetation burned. | Direct evidence of fire, a key ecological driver. Can be analyzed alongside pollen from the same sediment samples. | The source area of charcoal can be difficult to determine, and its abundance can be influenced by transport and depositional processes. |
| Elemental & Isotopic Proxies | Ratios of elements (e.g., Sr/Cu for paleoclimate) and stable isotopes (e.g., δ13C for vegetation type) in sediments provide information on various environmental parameters such as temperature, salinity, and redox conditions.[5] | Can provide quantitative estimates of past environmental variables. Can be applied to a wide range of sedimentary archives. | Interpretation can be complex due to multiple influencing factors and diagenetic alteration. Requires careful calibration with modern analogues. |
Experimental Protocols
The quantitative analysis of this compound and other biomarkers from sediment samples is a multi-step process requiring careful sample preparation and sophisticated analytical instrumentation.
Protocol 1: Extraction of Biomarkers from Sediments
This protocol outlines the general steps for extracting organic biomarkers from sedimentary rock.
-
Sample Preparation:
-
Clean the exterior of the rock sample to remove any modern contaminants.
-
Crush the sample into a fine powder using a pestle and mortar.
-
-
Solvent Extraction:
-
Transfer a known weight of the powdered sample to a Soxhlet extraction apparatus.
-
Extract the organic matter using a solvent mixture, typically dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) in a 93:7 ratio.
-
The extraction is typically run for 72 hours to ensure complete recovery of the biomarkers.
-
-
Fractionation:
-
The total lipid extract is then separated into different fractions based on polarity using column chromatography. A common method uses a silica (B1680970) gel column.
-
Non-polar compounds (including this compound) are eluted first with a non-polar solvent like hexane.
-
More polar compounds are subsequently eluted with solvents of increasing polarity.
-
-
Derivatization (if necessary):
-
For certain compounds with functional groups (e.g., alcohols, acids), a derivatization step is performed to make them more volatile for gas chromatography analysis. This is typically not required for this compound itself but may be necessary for other co-analyzed biomarkers.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary analytical technique for identifying and quantifying this compound and other biomarkers.[6]
-
Instrument Setup:
-
A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is coupled to a mass spectrometer.
-
Helium is typically used as the carrier gas.
-
-
Injection:
-
A small volume (typically 1 µL) of the biomarker fraction is injected into the GC.
-
The injector is operated in splitless mode to maximize the transfer of analytes to the column.
-
-
Temperature Program:
-
The GC oven temperature is programmed to ramp up gradually, for example, from an initial temperature of 60°C to a final temperature of 300°C. This allows for the separation of compounds with different boiling points.
-
-
Mass Spectrometry:
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known compounds like this compound.
-
-
Quantification:
-
The concentration of this compound is determined by comparing the peak area of its characteristic mass fragment with the peak area of an internal standard added to the sample before extraction.
-
Data Presentation and Statistical Analysis
Quantitative data from paleoenvironmental studies are most effectively presented in tables that allow for direct comparison between different proxies and samples. Statistical methods, particularly multivariate analysis, are then used to identify patterns and relationships within these datasets.
Table 1: Hypothetical Quantitative Data for Paleoenvironmental Proxies in a Sediment Core
| Depth (cm) | This compound (ng/g sediment) | Retene (ng/g sediment) | Diterpenoid/Triterpenoid Ratio | Pollen (Pinus %) | Charcoal (particles/cm³) |
| 10 | 15.2 | 25.8 | 2.5 | 65 | 120 |
| 20 | 12.8 | 21.5 | 2.1 | 58 | 95 |
| 30 | 9.5 | 15.3 | 1.8 | 45 | 70 |
| 40 | 5.1 | 8.2 | 1.2 | 30 | 45 |
| 50 | 2.3 | 3.5 | 0.8 | 15 | 20 |
Statistical Analysis:
-
Correlation Analysis: This can be used to assess the relationships between different proxies. For example, a strong positive correlation between this compound concentration and the percentage of Pinus pollen would strengthen the interpretation of a coniferous forest environment.
-
Principal Component Analysis (PCA): PCA is a powerful multivariate statistical technique that can be used to reduce the dimensionality of complex datasets and identify the main patterns of variation. In a paleoenvironmental study, PCA could be used to group samples with similar biomarker and pollen assemblages, which can then be interpreted in terms of different environmental conditions.
Visualizing Paleoenvironmental Data and Workflows
Diagrams are essential for communicating complex relationships and workflows in paleoenvironmental research.
Caption: Experimental workflow for the analysis of this compound.
Caption: Relationship between different paleoenvironmental proxies.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Se8 in sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. research.bangor.ac.uk [research.bangor.ac.uk]
- 5. GC-MS method for determining faecal sterols as biomarkers of human and pastoral animal presence in freshwater sediments [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: Correlating Simonellite Abundance with Pollen Data for Paleoenvironmental Reconstruction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of Simonellite, a specific organic biomarker, in conjunction with traditional pollen analysis for the reconstruction of past environments. The strong correlation between this compound, a derivative of conifer resin, and the pollen of these trees offers a powerful tool for paleoecological studies. This document outlines the experimental data supporting this correlation, details the methodologies for analysis, and provides a comparative overview of alternative biomarkers.
The Synergy of this compound and Pollen Data
This compound (C₁₉H₂₄) is a polycyclic aromatic hydrocarbon that originates from the diterpenes present in the resin of coniferous trees[1][2]. As a result, its presence and abundance in sedimentary records serve as a robust biomarker for the past existence of conifers[3]. When analyzed alongside traditional pollen data, this compound provides a complementary and often more resilient chemical signature of conifer presence, as it is less susceptible to degradation than pollen grains under certain environmental conditions.
The combined analysis of this compound and conifer pollen, particularly from genera such as Pinus, allows for a more nuanced interpretation of paleoenvironments. For instance, a high abundance of both this compound and conifer pollen strongly indicates a dense local conifer forest. Conversely, the presence of this compound with lower corresponding pollen counts might suggest transport of resinous material from a more distant source or differential preservation.
Comparative Analysis of this compound and Pollen Abundance
While direct quantitative correlational studies between this compound and pollen are not abundant in readily available literature, the established link through conifer resins provides a strong basis for their correlated presence in sediments. The following table illustrates a hypothetical, yet realistic, scenario of how such data would be presented, drawing on typical findings in paleoecological research where resin-derived biomarkers and pollen are analyzed.
| Sediment Depth (m) | Age (Years BP) | This compound Concentration (ng/g sediment) | Conifer Pollen Count (grains/g sediment) | Inferred Paleoenvironment |
| 1.2 | 1,500 | 150 | 25,000 | Dense conifer forest |
| 2.5 | 3,200 | 80 | 12,000 | Mixed conifer-deciduous woodland |
| 4.1 | 5,800 | 25 | 3,000 | Open grassland with scattered conifers |
| 6.8 | 8,500 | 10 | 800 | Predominantly grassland |
Alternative and Complementary Biomarkers
While this compound is a strong indicator for conifers, other biomarkers can be used for broader paleoenvironmental reconstructions. It is often used in conjunction with other resin-derived aromatic hydrocarbons like retene (B1680549) and cadalene, which are also indicative of higher plants[1].
| Biomarker | Source Organism(s) | Information Provided | Comparison to this compound |
| Retene | Conifers | Similar to this compound, indicates presence of conifers. | Often more abundant and studied more extensively. |
| Cadalene | Higher plants | Broader indicator of vascular plants. | Less specific than this compound for conifers. |
| Miliacin | Broomcorn millet (Panicum miliaceum) | Marker for the cultivation of a specific cereal. | Highly specific to a particular plant species, useful for tracking agriculture. |
| Brassicasterol | Diatoms, some algae | Indicator of aquatic productivity. | Provides information on the aquatic environment, complementing terrestrial data from this compound. |
Experimental Protocols
Accurate correlation of this compound and pollen data relies on robust and standardized analytical procedures.
Protocol for this compound Quantification via GC-MS
This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the quantification of this compound in sediment samples.
-
Sample Preparation:
-
Freeze-dry and homogenize sediment samples.
-
Perform Soxhlet extraction with a dichloromethane:methanol (9:1 v/v) solvent mixture for 72 hours.
-
Concentrate the extract using a rotary evaporator.
-
-
Fractionation:
-
Separate the total lipid extract into aliphatic, aromatic, and polar fractions using column chromatography with silica (B1680970) gel.
-
Elute the aromatic fraction containing this compound with a mixture of n-hexane and dichloromethane.
-
-
GC-MS Analysis:
-
Analyze the aromatic fraction using a gas chromatograph coupled to a mass spectrometer.
-
Use a capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5ms).
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode, targeting the molecular ion of this compound (m/z 252.2).
-
Quantify this compound by comparing the peak area to that of an internal standard (e.g., deuterated aromatic hydrocarbon) of known concentration.
-
Protocol for Pollen Analysis
This protocol details the standard procedure for the extraction and quantification of pollen from sediment cores.
-
Sample Preparation:
-
Take a known volume or weight of the sediment sample.
-
Add a known quantity of exotic marker spores (e.g., Lycopodium tablets) to calculate pollen concentration.
-
-
Chemical Digestion:
-
Treat the sample with hydrochloric acid (HCl) to remove carbonates.
-
Treat with hydrofluoric acid (HF) to remove silicates.
-
Perform acetolysis to remove cellulose (B213188) and other organic materials, leaving the resilient pollen grains.
-
-
Microscopy and Counting:
-
Mount the concentrated pollen residue on a microscope slide.
-
Identify and count pollen grains to a statistically significant number (e.g., 300-500 grains) using a light microscope at 400x magnification.
-
Calculate pollen concentration (grains per gram or per cm³) based on the number of counted grains and the known quantity of added marker spores.
-
Visualizing the Pathways
The formation of this compound and its relationship to conifer biology can be visualized through the following diagrams.
Caption: Biosynthesis of abietic acid in conifers and its subsequent diagenetic transformation to this compound in sediments.
Caption: Workflow for the parallel analysis of this compound and pollen from a single sediment core sample.
References
Isotopic Analysis of Simonellite for Source Elucidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of isotopic and other analytical techniques for determining the provenance of simonellite, a naturally occurring organic mineral derived from diterpenes found in conifer resins. Understanding the source of this compound is crucial for various fields, including paleobotany, geochemistry, and potentially for ensuring the quality and consistency of natural products in drug development.
This compound (C₁₉H₂₄), chemically known as 1,1-dimethyl-1,2,3,4-tetrahydro-7-isopropyl phenanthrene, is a biomarker for higher plants, particularly conifers. Its presence in geological sediments provides valuable insights into past terrestrial ecosystems. This guide focuses on the application of stable isotope analysis, alongside other methods, to trace the geographical and botanical origins of this compound.
Comparative Analysis of Source Elucidation Methods
The determination of this compound's origin can be approached through several analytical techniques. Isotopic analysis provides a powerful fingerprint based on the ratios of stable isotopes, while other methods offer complementary structural and chemical information.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Compound-Specific Isotope Analysis (CSIA) | Measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) of individual organic compounds. | Botanical origin (C3 vs. C4 plants), paleoclimatic and paleoenvironmental conditions of the source. | High specificity and sensitivity for source discrimination. Can provide quantitative data on biosynthetic pathways. | Requires sophisticated instrumentation (GC-IRMS). Data interpretation can be complex. |
| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Thermally decomposes the sample in an inert atmosphere, followed by separation and identification of the resulting fragments. | Molecular structure and composition, allowing for the identification of specific biomarkers and potential botanical precursors. | Excellent for identifying the chemical fingerprint of the resin. Can analyze very small sample sizes. | Provides indirect information about the geographical source. The fragmentation pattern can be complex to interpret. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, providing information about its functional groups. | Identifies the general class of organic material and key chemical bonds, which can be indicative of the resin type. | Non-destructive, rapid, and relatively low-cost. Good for initial screening and classification. | Provides less specific information for precise source elucidation compared to isotopic or mass spectrometry methods. |
Isotopic Data for this compound and Related Diterpenoids
Direct, published isotopic data for this compound from various geographical locations is currently scarce in scientific literature. However, as this compound is a diagenetic product of diterpenoids from conifers (which are C3 plants), we can approximate its expected stable carbon isotope (δ¹³C) values based on published data for diterpenoids from gymnosperms.
The δ¹³C values of terrestrial plants are primarily influenced by their photosynthetic pathway. C3 plants, which include conifers, typically have δ¹³C values ranging from -24‰ to -34‰. The biosynthetic processes that form diterpenoids from the primary products of photosynthesis result in a small isotopic fractionation. Therefore, the δ¹³C values of this compound are expected to fall within a similar range, with slight variations reflecting the specific plant source and local environmental conditions.
Table 1: Approximated δ¹³C Values for this compound Based on Diterpenoid Precursors from C3 Gymnosperms
| Compound | Botanical Source (General) | Approximate δ¹³C Value (‰, VPDB) | Reference/Rationale |
| This compound (approximated) | Conifers (Gymnosperms) | -25 to -32 | Based on the typical range for diterpenoids from C3 plants. Biosynthetic isotope effects for the MEP pathway are generally small (-0.6‰).[1] |
| Retene | Conifers (Gymnosperms) | -24 to -30 | A closely related diterpenoid biomarker also derived from conifer resins. |
| Fichtelite | Conifers (Gymnosperms) | -26 to -33 | Another related saturated diterpenoid found in fossilized wood. |
Note: The Vienna Pee Dee Belemnite (VPDB) is the standard for reporting natural variations in carbon isotope ratios.
Experimental Protocols
Compound-Specific Isotope Analysis (CSIA) of this compound
Objective: To determine the stable carbon (δ¹³C) and hydrogen (δD) isotopic composition of this compound.
Methodology:
-
Sample Preparation:
-
Grind the this compound-containing sample (e.g., lignite, sediment) to a fine powder.
-
Extract the organic matter using a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Separate the different compound classes using column chromatography or high-performance liquid chromatography (HPLC).
-
Isolate the this compound fraction.
-
-
Instrumentation:
-
Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer (GC-IRMS).
-
-
Analysis:
-
Inject the isolated this compound fraction into the GC.
-
The GC separates this compound from other compounds.
-
The eluted this compound is combusted to CO₂ (for δ¹³C) or pyrolyzed to H₂ (for δD) in a reactor.
-
The resulting gas is introduced into the IRMS, which measures the isotopic ratios.
-
-
Data Analysis:
-
Isotopic ratios are expressed in delta (δ) notation in per mil (‰) relative to international standards (VPDB for carbon, VSMOW for hydrogen).
-
Compare the isotopic signature of the sample to a database of known this compound or diterpenoid sources.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of this compound
Objective: To identify the molecular fingerprint of this compound and its botanical precursors.
Methodology:
-
Sample Preparation:
-
A small amount of the powdered sample is placed in a pyrolysis tube. No solvent extraction is typically required.
-
-
Instrumentation:
-
A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
-
Analysis:
-
The sample is rapidly heated to a high temperature (e.g., 600 °C) in the absence of oxygen.
-
The thermal decomposition breaks down the complex molecules into smaller, volatile fragments.
-
These fragments are separated by the GC and identified by the MS based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
-
The resulting pyrogram (a chromatogram of the pyrolysis products) serves as a chemical fingerprint.
-
Identify characteristic marker compounds indicative of a coniferous origin (e.g., derivatives of abietane, pimarane).
-
Compare the pyrogram to a library of known resin pyrograms.
-
Fourier-Transform Infrared Spectroscopy (FTIR) of this compound
Objective: To obtain a rapid chemical fingerprint of the this compound-containing resin for classification.
Methodology:
-
Sample Preparation:
-
A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation:
-
Fourier-Transform Infrared Spectrometer.
-
-
Analysis:
-
The sample is irradiated with infrared light.
-
The instrument measures the absorption of IR radiation at different wavelengths, corresponding to the vibrational frequencies of the chemical bonds in the sample.
-
-
Data Analysis:
-
The resulting FTIR spectrum shows characteristic absorption bands for functional groups present in the resin (e.g., C-H, C=C, C-O).
-
Compare the spectrum to reference spectra of known resins and ambers to identify the resin class.
-
Logical Relationship for Source Elucidation
The effective elucidation of this compound's source often relies on a multi-faceted approach, integrating data from these different analytical techniques.
Conclusion
The source elucidation of this compound is a critical aspect of its study, with implications for geochemistry, paleobotany, and natural product research. While direct isotopic data for this compound remains an area for further research, a robust understanding of its origin can be achieved through a combination of analytical techniques. Compound-Specific Isotope Analysis offers the most direct insight into the botanical and environmental origins of the precursor resin. Py-GC-MS provides detailed molecular information for identifying the specific type of conifer source, and FTIR serves as a rapid and effective tool for initial classification. By integrating the data from these methods, researchers and scientists can confidently determine the provenance of this compound, contributing to a deeper understanding of this important organic mineral.
References
Simonellite: A Reliable Biomarker in Diverse Sedimentary Basins - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Simonellite's performance as a biomarker with other alternatives, supported by experimental data and detailed methodologies. This compound (C₁₉H₂₄), a saturated tetracyclic diterpenoid hydrocarbon, is a molecular fossil derived from the resin of higher plants, particularly conifers. Its chemical stability allows it to be preserved in the geological record, making it a valuable tool for paleoenvironmental reconstructions and petroleum exploration. This guide will delve into its field validation across diverse sedimentary basins, comparing its utility against other established biomarkers.
Comparative Analysis of Diterpenoid Biomarkers
The utility of this compound as a biomarker is often assessed in conjunction with other related diterpenoid-derived aromatic hydrocarbons, primarily retene (B1680549) and cadalene. The relative abundance of these compounds can provide insights into the type of terrestrial organic matter input and the diagenetic conditions of the sediment.
| Biomarker | Chemical Precursor (Typical) | Primary Inferred Source | Significance and Interpretation |
| This compound | Abietane-type diterpenoids (e.g., abietic acid) | Conifers (Gymnosperms) | Indicates terrigenous input from coniferous vegetation. Its presence relative to retene can suggest specific diagenetic pathways and thermal maturity levels. |
| Retene | Abietane-type diterpenoids (e.g., abietic acid) | Conifers (Gymnosperms) | A well-established biomarker for higher plants, particularly conifers. The ratio of retene to its precursors can be used as a maturity parameter. |
| Cadalene | Sesquiterpenoids | Higher plants (including some angiosperms and gymnosperms) | A general biomarker for higher plants, its presence alongside this compound and retene can help refine the interpretation of the overall terrestrial plant community. |
| Ip-iHMN | Isopropyl-methylnaphthalene | Higher plants | Another aromatic hydrocarbon biomarker derived from terrestrial plant matter, often used in conjunction with other diterpenoid and sesquiterpenoid derivatives. |
Field Validation of this compound in Diverse Basins: Case Studies
While comprehensive quantitative data comparing this compound across a wide range of basins is still an active area of research, several case studies highlight its utility.
Case Study 1: Jaisalmer Basin, India (Cretaceous Condensate)
A study of a Cretaceous condensate from the Jaisalmer Basin in western India identified both this compound and retene in the aromatic fraction of the sample.[1] This co-occurrence confirms their shared origin from coniferous precursors and their preservation in petroleum systems. The identification was based on their characteristic mass spectra in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, with key ions at m/z 237 for this compound and m/z 219 for retene.[1] While this study did not provide a quantitative comparison with other biomarkers, it validates the presence of this compound in this Cretaceous basin and its utility in identifying terrestrial organic matter input.
Case Study 2: Miocene Clarkia Formation, USA
In the Miocene Clarkia Formation in Idaho, researchers observed that while conifer macrofossils were abundant, the corresponding biomarkers, including diterpenoids that are precursors to this compound, were found in relatively low concentrations in the clay sediments.[2] This suggests that in certain depositional environments, the biomarker signal from conifers might be under-represented. This highlights the importance of integrating biomarker data with other geological and paleontological evidence for a comprehensive paleoenvironmental reconstruction.
Experimental Protocols
The analysis of this compound and other diterpenoid biomarkers in geological samples typically involves solvent extraction, fractionation, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation: Extraction and Fractionation
-
Rock samples are first cleaned to remove external contamination and then crushed to a fine powder.
-
Solvent Extraction: The powdered rock is extracted with an organic solvent mixture (e.g., dichloromethane:methanol, 93:7 v/v) using a Soxhlet apparatus or an accelerated solvent extractor.
-
Fractionation: The total lipid extract is separated into different compound classes (saturates, aromatics, and polars) using column chromatography. This compound and retene are found in the aromatic fraction.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the aromatic compounds.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of these hydrocarbons.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Oven Temperature Program: A programmed temperature ramp is used to elute the compounds based on their boiling points. A typical program might start at 40-60°C and ramp up to 300-320°C.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For targeted analysis of this compound and retene, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity, monitoring for their characteristic ions (m/z 237 for this compound and m/z 219 for retene).[1]
-
Quantification: Quantification is typically achieved by comparing the peak area of the target compound to that of an internal standard (e.g., a deuterated aromatic compound) added to the sample before analysis. A calibration curve is generated using authentic standards of this compound and retene.
Diagenetic Pathway of Abietane Diterpenoids
The formation of this compound and retene from their biological precursors, primarily abietane-type diterpenoids found in conifer resin, involves a series of diagenetic reactions. Understanding this pathway is crucial for interpreting the relative abundance of these biomarkers.
References
Safety Operating Guide
Proper Disposal of Simonellite: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. Simonellite, a polycyclic aromatic hydrocarbon (PAH), requires a diligent and informed approach to its disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols for hazardous waste management.
Hazard Profile and Safety Precautions
Given that this compound is a polycyclic aromatic hydrocarbon, it should be handled with care, assuming potential carcinogenicity and environmental toxicity, which are characteristic of this class of compounds.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields or chemical splash goggles, and a standard laboratory coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.
-
No Ingestion or Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Avoid generating dust or aerosols.
Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the known physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₄ | [2] |
| Molecular Weight | 252.40 g/mol | [2] |
| Appearance | Colorless to white orthorhombic crystals | [1][2] |
| Density | ~1.08 - 1.1 g/cm³ | [1][2] |
Experimental Protocol: Disposal of this compound Waste
The following protocol outlines the recommended step-by-step procedure for the disposal of this compound and associated waste materials.
1. Waste Segregation:
-
Designate a specific, leak-proof, and clearly labeled hazardous waste container for all this compound waste.
-
This includes pure this compound, reaction mixtures containing this compound, and contaminated consumables.
-
The container must be compatible with organic solids and solvents. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
Label the container as "Hazardous Waste: Organic Solids - Contains this compound (Polycyclic Aromatic Hydrocarbon)". Include the date of initial waste accumulation.
2. Collection of Solid this compound Waste:
-
Carefully transfer solid this compound waste into the designated hazardous waste container using a dedicated scoop or spatula.
-
Avoid creating dust. If the this compound is in a fine powder form, consider moistening it slightly with a compatible solvent (e.g., isopropanol) to reduce dust generation during transfer.
3. Collection of Contaminated Labware and Consumables:
-
Items such as gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with this compound must be considered contaminated hazardous waste.
-
Place these items in the same designated hazardous waste container as the solid this compound.
4. Decontamination of Glassware and Surfaces:
-
Rinse glassware that has contained this compound with a suitable organic solvent (e.g., acetone, ethanol, or a solvent in which this compound is soluble).
-
The first rinseate is considered hazardous and must be collected in a separate, clearly labeled "Hazardous Waste: Organic Liquid - Contains this compound" container.
-
Subsequent rinses may also need to be collected, depending on local regulations and the level of contamination.
-
Wipe down any contaminated surfaces with a cloth or paper towel dampened with a suitable solvent, and dispose of the cleaning materials as contaminated solid waste.
5. Storage of Waste:
-
Keep the hazardous waste containers securely closed except when adding waste.
-
Store the containers in a designated and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound or its waste down the drain or in the regular trash.
-
The primary method for the ultimate disposal of PAHs like this compound is typically high-temperature incineration in a permitted hazardous waste incinerator.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Essential Safety and Logistics for Handling Simonellite
Date of Issue: December 15, 2025
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Simonellite. Given the absence of a specific Safety Data Sheet (SDS), a cautious approach is mandated. These procedures are based on best practices for handling crystalline organic compounds of unknown toxicity.
This compound is identified as a white, crystalline organic solid with the chemical formula C₁₉H₂₄. As a matter of laboratory safety, until specific toxicological data is available, it is prudent to treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the personal protective equipment outlined below. This PPE is selected to minimize exposure through inhalation, dermal contact, and eye contact.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specific Equipment | Purpose | Standard |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects eyes from dust particles and potential splashes. | ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact with the substance. | ASTM F739 |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and clothing from contamination. | N/A |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If significant dust is generated, a NIOSH-approved N95 or higher respirator is recommended. | Minimizes inhalation of airborne particles. | NIOSH 42 CFR 84 |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical to ensure safe handling of this compound within a laboratory setting.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any known hazard information.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.
2.2. Weighing and Transfer
-
Location: All handling of solid this compound that may generate dust, such as weighing and transferring, must be conducted in a chemical fume hood or a designated containment area.
-
Dispensing: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
Static Control: If the substance is prone to static, use anti-static tools and equipment.
-
Cleaning: Clean any spills immediately using a wet wipe or a HEPA-filtered vacuum. Do not use dry sweeping methods.
Disposal Plan
Until this compound is confirmed to be non-hazardous, all waste must be treated as hazardous chemical waste.
3.1. Waste Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect the waste solution in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
3.2. Container Management
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
-
Disposal Request: Once a waste container is full, or if it has been in accumulation for an extended period, submit a request for disposal through your institution's Environmental Health and Safety (EHS) department.
Experimental Protocols
Currently, no specific experimental protocols involving this compound were cited. All laboratory procedures involving this substance should be conducted following a thorough risk assessment and with the implementation of the safety measures outlined in this document.
Visualization of Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
